Gold tricyanide
Description
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Structure
2D Structure
Properties
CAS No. |
37187-64-7 |
|---|---|
Molecular Formula |
C3AuN3 |
Molecular Weight |
275.02 g/mol |
IUPAC Name |
gold(3+);tricyanide |
InChI |
InChI=1S/3CN.Au/c3*1-2;/q3*-1;+3 |
InChI Key |
MXZVHYUSLJAVOE-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[Au+3] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Gold Cyanide Compounds with a Focus on Gold(III) Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold cyanide compounds have been a subject of interest due to their applications in various fields, including electroplating, metallurgy, and potentially as therapeutic agents. While gold(I) cyanide (AuCN) and its dicyanoaurate(I) complex ([Au(CN)₂]⁻) are well-established, gold(III) cyanide species present a more complex and elusive challenge in inorganic synthesis. This technical guide provides a comprehensive overview of the available scientific literature on the synthesis and characterization of gold cyanide compounds, with a particular focus on the trivalent state. It is important to note that pure, isolated gold(III) tricyanide, Au(CN)₃, is not extensively documented, suggesting it may be unstable and readily forms more stable complexes.
Physicochemical Properties
A summary of the fundamental physicochemical properties of gold tricyanide is presented below. The data for the anhydrous form is largely computed due to the limited experimental characterization of the pure compound. The trihydrate has been reported in the literature, though detailed modern characterization is sparse.
| Property | Value |
| Molecular Formula | C₃AuN₃ |
| Molecular Weight | 275.02 g/mol [1][2] |
| IUPAC Name | Gold(3+) tricyanide[1] |
| Appearance (Trihydrate) | White, deliquescent crystals[2] |
| Solubility (Trihydrate) | Very soluble in water, slightly soluble in alcohol[2] |
| Thermal Stability (Trihydrate) | Decomposes at 50°C[2] |
Synthesis of Gold Cyanide Compounds
The synthesis of gold cyanide compounds is dependent on the desired oxidation state of the gold. The methodologies for gold(I) and gold(III) cyanide species differ significantly.
Synthesis of Gold(I) Cyanide (AuCN)
While not the core focus, understanding the synthesis of AuCN is crucial as it is a common and stable gold cyanide. A high-yield method that avoids the generation of toxic gases involves the acidification of a solution containing a monovalent gold source and a stoichiometric amount of cyanide.[3]
Experimental Protocol: High-Yield Synthesis of AuCN [3]
-
Preparation of Gold Source Solution: Dissolve metallic gold in aqua regia (a mixture of three parts hydrochloric acid and one part nitric acid) to form a soluble gold(III) species.
-
Reduction to Gold(I): Add a reducing agent to the gold(III) solution to generate a monovalent gold source solution.
-
Cyanide Addition: To the aqueous gold alkaline solution capable of yielding gold(I) ions, add a stoichiometric amount (or a slight excess of up to 5%) of a cyanide salt (e.g., KCN or NaCN) to form a gold(I) cyanide solution.
-
Precipitation: Acidify the resulting gold cyanide solution to a pH between 2 and 4 to precipitate gold(I) cyanide.
-
Isolation: The precipitated AuCN can then be isolated by filtration, washed, and dried.
A logical workflow for this synthesis is depicted below.
Caption: A flowchart illustrating the key steps in the synthesis of gold(I) cyanide.
Synthesis of Gold(III) Cyanide Species
Direct synthesis and isolation of pure Au(CN)₃ are not well-documented in recent literature. The compound is often found as a hydrate or as a complex.
Potassium Tetracyanoaurate(III) (K[Au(CN)₄])
A common method to generate a gold(III) cyanide species is through the formation of the tetracyanoaurate(III) complex.
Experimental Protocol: Formation of Potassium Auricyanide [4]
-
Prepare a neutral solution of gold(III) chloride.
-
Add potassium cyanide to this solution. A precipitate will initially form and then redissolve upon further addition of KCN, resulting in a decolorized solution.
-
Upon cooling, colorless crystals of K[Au(CN)₄]·3H₂O can be deposited.
This process highlights the tendency of gold(III) to coordinate with four cyanide ligands rather than three in the presence of excess cyanide.
References
An In-depth Technical Guide to the Crystal Structure and Bonding in Gold(III) Cyanide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(III) cyanide, with the chemical formula Au(CN)₃, is a compound of significant interest in the coordination chemistry of gold. As a d⁸ metal center, Au(III) typically adopts a square planar geometry, and its complexes are investigated for various applications, including catalysis and medicinal chemistry. This guide provides a comprehensive overview of the current scientific understanding of the structure and bonding in Au(CN)₃, addressing the notable absence of an experimentally determined crystal structure for this specific compound and leveraging data from the closely related and well-characterized tetracyanoaurate(III) anion, [Au(CN)₄]⁻, to infer its properties.
The Quest for the Crystal Structure of Au(CN)₃: A Case of Elusiveness
A thorough review of the published scientific literature reveals that a definitive experimental crystal structure of neutral gold(III) tricyanide, Au(CN)₃, has not been reported. This suggests that the compound may be unstable or difficult to crystallize, which is not uncommon for neutral, coordinatively unsaturated metal complexes. The interaction of gold(III) with cyanide ions can lead to the reduction of Au(III) to Au(I), forming the more stable dicyanoaurate(I) anion, [Au(CN)₂]⁻[1]. However, theoretical studies have been conducted to predict the geometry and electronic properties of the Au(CN)₃ anion.
Computational studies using density functional theory (DFT) suggest that the [Au(CN)₃]⁻ anion has two nearly degenerate isomers that are energetically very close (about 0.08 eV apart)[2]. One isomer features three cyanide ligands bound to the gold center, while the other consists of one cyanide ligand and a cyanogen (NCCN) ligand[2]. The former is of greater interest in the context of simple cyanide coordination. For a discrete Au(CN)₃ molecule, a trigonal planar geometry might be expected, but given the strong tendency of Au(III) to form four-coordinate square planar complexes, it is more likely to exist as a polymeric structure or readily accept a fourth ligand to form [Au(CN)₃X]⁻ species in the presence of a suitable ligand X.
The Tetracyanoaurate(III) Anion, [Au(CN)₄]⁻: A Well-Characterized Analog
In the absence of experimental data for Au(CN)₃, the tetracyanoaurate(III) anion, [Au(CN)₄]⁻, serves as an excellent and stable model for understanding the coordination and bonding of cyanide to Au(III). The potassium salt, K[Au(CN)₄], has been extensively studied.
Crystallographic studies of K[Au(CN)₄] confirm that the [Au(CN)₄]⁻ anion possesses a square-planar geometry, as expected for a d⁸ metal ion[3][4]. The gold(III) center is coordinated to four cyanide ligands through the carbon atoms[3].
Table 1: Crystallographic Data for the [Au(CN)₄]⁻ Anion
| Parameter | Value | Reference |
| Coordination Geometry | Square Planar | [3][4] |
| Au-C Bond Length | 2.01–2.03 Å | [3] |
| C-N Bond Length | ~1.15 Å | Inferred from typical metal cyanides |
| C-Au-C Bond Angle | ~90° | [3] |
The bonding between the Au(III) center and the cyanide ligands is characterized by a combination of σ-donation and π-backbonding. The cyanide ion is an effective σ-donor through the carbon lone pair, forming a strong covalent bond with the gold atom. Additionally, there is π-backbonding from the filled d-orbitals of the gold into the empty π* orbitals of the cyanide ligands. This backbonding strengthens the metal-ligand bond. The high values of the Au-C and C-N stretching force constants, derived from vibrational spectroscopy, are indicative of strong σ-bonding and some degree of π-bonding[5].
Spectroscopic Properties of the [Au(CN)₄]⁻ Anion
Vibrational spectroscopy (Infrared and Raman) provides valuable insights into the nature of the chemical bonds within the [Au(CN)₄]⁻ anion. The observed vibrational frequencies have been assigned based on the D₄h point group of the square planar ion[4].
Table 2: Vibrational Frequencies for the [Au(CN)₄]⁻ Anion
| Vibrational Mode | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) | Assignment | Reference |
| ν(CN) | 2207 (A₁g), 2198 (B₁g) | 2189.5 (Eᵤ) | C-N Stretch | [4] |
| ν(AuC) | 459 (A₁g), 450 (B₁g) | 462 (Eᵤ) | Au-C Stretch | [4] |
| δ(AuCN) | - | 415 (Eᵤ) | Au-C-N Bend | [4] |
| δ(CAuC) | 110 (B₂g) | - | C-Au-C Bend | [4] |
The high C-N stretching frequency (around 2200 cm⁻¹) is characteristic of terminally bonded cyanide ligands in a high oxidation state metal complex. The relatively high Au-C stretching frequency reflects the strong Au-C σ-bond[5].
Experimental Protocols
The methodologies for the synthesis and characterization of Au(III) cyanide complexes are critical for obtaining high-quality materials for research. The following protocols are based on the preparation and analysis of K[Au(CN)₄].
A common synthesis involves the reaction of tetrachloroauric(III) acid (HAuCl₄) with an excess of potassium cyanide (KCN).
Procedure:
-
Dissolve tetrachloroauric(III) acid in water.
-
Slowly add a stoichiometric excess of an aqueous solution of potassium cyanide to the gold solution under constant stirring. The reaction is exothermic and proceeds with the evolution of heat.
-
The initial precipitate of Au(CN)₃ redissolves in the excess KCN to form the soluble K[Au(CN)₄].
-
The resulting solution is then carefully evaporated to induce crystallization of K[Au(CN)₄].
-
Recrystallization from an ethanol-water mixture can be performed for purification[3]. The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly, leading to the formation of pure crystals[3].
-
X-ray Diffraction: Single-crystal or powder X-ray diffraction is used to determine the crystal structure, including unit cell parameters, space group, and atomic coordinates, to establish bond lengths and angles[3].
-
Infrared (IR) and Raman Spectroscopy: These techniques are employed to probe the vibrational modes of the molecule, providing information on the strength and nature of the Au-C and C-N bonds[4][5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can be used to study the cyanide ligands and their interaction with the gold center in solution[6].
Visualizing the Structures and Bonding
The following diagrams, generated using the DOT language, illustrate the predicted structure of Au(CN)₃ and the experimentally verified structure and bonding of the [Au(CN)₄]⁻ anion.
Caption: Predicted trigonal planar structure of Au(CN)₃.
Caption: Square planar structure of the [Au(CN)₄]⁻ anion.
Conclusion
While the neutral Au(CN)₃ molecule remains structurally uncharacterized by experimental methods, a robust understanding of its probable bonding and coordination can be derived from theoretical studies and detailed experimental data on the stable tetracyanoaurate(III) anion. The [Au(CN)₄]⁻ ion provides a clear example of the square planar geometry and strong covalent bonding characteristic of Au(III) cyanide complexes. For researchers in drug development and related fields, the reactivity and stability of these gold(III) cyanide species are of paramount importance, as the coordination environment of the gold center dictates its biological activity and potential therapeutic applications. Future work to isolate and structurally characterize Au(CN)₃ or its adducts would be a significant contribution to the fundamental chemistry of gold.
References
- 1. shd-pub.org.rs [shd-pub.org.rs]
- 2. researchgate.net [researchgate.net]
- 3. Potassium tetrakis(cyano-C)aurate | 14263-59-3 | Benchchem [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Redox and ligand exchange reactions of potential gold(I) and gold(III)-cyanide metabolites under biomimetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of Solid Gold Tricyanide
Disclaimer: Direct experimental data on the thermodynamic properties of solid gold tricyanide (Au(CN)₃) is scarce in publicly accessible literature. This guide provides a comprehensive overview based on available data for related gold and cyanide compounds, outlines the established experimental methodologies for determining these properties, and presents theoretical approaches for their estimation.
Introduction
Gold(III) tricyanide, Au(CN)₃, is an inorganic compound of interest due to the diverse applications of gold complexes in catalysis, materials science, and medicine. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, Gibbs free energy of formation, and specific heat capacity, is crucial for predicting its stability, reactivity, and potential synthetic pathways. This technical guide synthesizes the available knowledge and provides a framework for the experimental and theoretical characterization of this compound.
Thermodynamic Data of Gold and Related Cyanide Compounds
Table 1: Standard Thermodynamic Properties of Elemental Gold (Au)
| Property | Symbol | Value | Units |
| Standard Enthalpy of Formation (solid) | ΔH°f | 0 | kJ/mol |
| Standard Gibbs Free Energy of Formation (solid) | ΔG°f | 0 | kJ/mol |
| Standard Molar Entropy (solid) | S° | 47.4 | J/(mol·K) |
| Specific Heat Capacity (solid, at 25°C) | cp | 0.129 | J/(g·K) |
| Enthalpy of Fusion | ΔHfus | 12.5 | kJ/mol |
| Enthalpy of Vaporization | ΔHvap | 330 | kJ/mol |
Table 2: Thermodynamic Properties of Gold(I) Cyanide (AuCN)
| Property | Symbol | Value | Units |
| Molar Mass | - | 222.98 | g/mol |
| Appearance | - | Yellow solid | - |
| Decomposition Temperature | - | Decomposes upon heating | - |
| Solubility in water | - | Insoluble | - |
Note: Quantitative thermodynamic data for AuCN, such as enthalpy and Gibbs free energy of formation, are not consistently reported in standard databases.
Synthesis and Stability of Gold Cyanides
Gold can form cyanides in both the +1 and +3 oxidation states. Gold(I) cyanide is a well-characterized yellow solid, while gold(III) cyanide is less stable.[1]
A plausible synthesis route for gold(III) cyanide could involve the reaction of a gold(III) salt, such as gold(III) chloride, with a cyanide source under controlled conditions to avoid the reduction of Au(III) to Au(I).
Plausible synthesis pathway for Gold(III) Tricyanide.
Gold cyanides are known to be thermally unstable, typically decomposing to metallic gold and cyanogen gas upon heating.[1] The thermal decomposition of related gold(I) cyanide complexes has been studied, indicating that AuCN can be an intermediate which then decomposes at higher temperatures.[2] This suggests that Au(CN)₃ would also be highly susceptible to thermal decomposition.
Conceptual thermal decomposition pathway of gold cyanides.
Experimental Protocols for Thermodynamic Characterization
The following section details the standard experimental methodologies that would be employed to determine the key thermodynamic properties of solid this compound.
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[3][4] For Au(CN)₃, this corresponds to the reaction:
Au(s) + 3/2 N₂(g) + 3 C(graphite) → Au(CN)₃(s)
Direct measurement of this reaction is impractical. Therefore, the enthalpy of formation is typically determined indirectly using Hess's Law by measuring the enthalpy of combustion of the compound in a bomb calorimeter.[5][6]
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 g) of pure, dry solid Au(CN)₃ is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in a crucible within the bomb calorimeter. A fuse wire of known mass is positioned to be in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the insulated calorimeter vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.[7] The heat released by the combustion of the Au(CN)₃ sample is calculated from the observed temperature change. Corrections are made for the heat of combustion of the fuse wire. The standard enthalpy of combustion is then used, in conjunction with the known standard enthalpies of formation of the combustion products (e.g., CO₂, N₂, and potentially gold oxides), to calculate the standard enthalpy of formation of Au(CN)₃ using Hess's Law.
Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree.[8][9] Differential Scanning Calorimetry (DSC) is a precise and widely used method for its determination.[10][11]
Experimental Protocol:
-
Sample Preparation: A small, precisely weighed sample of solid Au(CN)₃ (typically 5-20 mg) is hermetically sealed in an aluminum or other inert crucible.
-
DSC Setup: The sample crucible and an empty reference crucible are placed in the DSC cell.
-
Measurement Sequence:
-
Baseline Run: An initial run is performed with two empty crucibles to measure the baseline heat flow of the instrument.
-
Standard Run: A run is performed with a standard material of known specific heat capacity (e.g., sapphire) to calibrate the instrument.
-
Sample Run: The sample crucible containing Au(CN)₃ is run under the same conditions as the baseline and standard runs.
-
-
Temperature Program: The DSC is programmed to heat the sample and reference at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.
-
Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard material, after subtracting the baseline.
The standard Gibbs free energy of formation is the change in free energy that accompanies the formation of one mole of a substance from its constituent elements in their standard states.[12] It can be determined from the standard enthalpy of formation (ΔH°f) and the standard entropy of formation (ΔS°f) using the Gibbs-Helmholtz equation:
ΔG°f = ΔH°f - TΔS°f
Experimental Protocol:
-
Determine ΔH°f: The standard enthalpy of formation is determined experimentally as described in section 4.1.
-
Determine Standard Molar Entropy (S°): The absolute standard molar entropy of Au(CN)₃ would be determined by measuring the heat capacity (cp) as a function of temperature from near absolute zero (0 K) up to the standard temperature (298.15 K). The entropy is then calculated by integrating cp/T with respect to temperature.
-
Calculate ΔS°f: The standard entropy of formation is calculated from the absolute standard molar entropies of the compound and its constituent elements: ΔS°f = S°(Au(CN)₃) - [S°(Au) + 3/2 S°(N₂) + 3 S°(C)]
-
Calculate ΔG°f: The standard Gibbs free energy of formation is then calculated using the Gibbs-Helmholtz equation at the standard temperature (298.15 K).
Experimental workflow for determining thermodynamic properties.
Theoretical Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry methods, particularly Density Functional Theory (DFT), can provide valuable estimates of thermodynamic properties.[13] DFT calculations can be used to determine the electronic structure and energies of molecules, from which thermodynamic quantities can be derived.[14]
Computational Workflow:
-
Structure Optimization: The geometry of the Au(CN)₃ molecule or crystal lattice is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure. These frequencies are used to calculate the zero-point vibrational energy and the thermal contributions to enthalpy and entropy.
-
Enthalpy of Formation Calculation: The enthalpy of formation is calculated by subtracting the total electronic energies of the constituent elements in their standard states from the total electronic energy of the Au(CN)₃ compound, with appropriate thermal corrections.
-
Gibbs Free Energy Calculation: The Gibbs free energy is calculated from the computed enthalpy and entropy.
Workflow for theoretical prediction of thermodynamic properties.
Conclusion
While direct experimental thermodynamic data for solid this compound remains elusive, this guide provides a comprehensive framework for its characterization. By leveraging data from related compounds and employing standard experimental techniques such as bomb calorimetry and differential scanning calorimetry, the key thermodynamic properties of Au(CN)₃ can be determined. Furthermore, computational methods like Density Functional Theory offer a powerful tool for predicting these properties and guiding future experimental work. A thorough understanding of the thermodynamic landscape of this compound is essential for advancing its potential applications in science and technology.
References
- 1. Gold Cyanide Formulas - 911Metallurgist [911metallurgist.com]
- 2. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]
- 3. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. Bomb Calorimetry [chemistrylabs.uoguelph.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bomb Calorimeter: Understanding - zeal [zealinstruments.com]
- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 9. linseis.com [linseis.com]
- 10. mt.com [mt.com]
- 11. mse.ucr.edu [mse.ucr.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Historical Preparation of Gold Tricyanide and Its Complexes
For researchers, scientists, and professionals in drug development, understanding the historical synthesis of gold compounds can provide valuable insights into their fundamental chemistry. This guide offers an in-depth look at the historical methods for the preparation of gold(III) cyanide, commonly known as gold tricyanide, and its related complex salts. The information presented is based on chemical literature from the 19th and early 20th centuries.
Introduction
Historically, the chemistry of gold cyanides has been dominated by the gold(I) complex, dicyanoaurate(I) ([Au(CN)₂]⁻), which is the cornerstone of the MacArthur-Forrest process for gold extraction from ore.[1][2] However, the synthesis of gold(III) cyanide (auric cyanide) and its complexes, such as tetracyanoaurate(III) ([Au(CN)₄]⁻), has also been documented in historical chemical literature. These methods typically involve the reaction of a gold(III) salt with an alkali metal cyanide.
Method 1: Preparation of Potassium Tetracyanoaurate(III) from Auric Chloride
One of the primary historical methods for preparing a stable gold(III) cyanide complex is the synthesis of potassium tetracyanoaurate(III), K[Au(CN)₄]. This method relies on the reaction of a gold(III) chloride solution with potassium cyanide.
The following protocol is based on descriptions from early 20th-century chemical encyclopedias.[1]
-
Preparation of Auric Chloride Solution: A solution of auric chloride (AuCl₃) is prepared. Historically, this would have been done by dissolving gold metal in aqua regia (a mixture of nitric acid and hydrochloric acid) and carefully evaporating the solution to obtain the gold(III) chloride.
-
Reaction with Potassium Cyanide: An aqueous solution of potassium cyanide (KCN) is slowly added to the auric chloride solution.
-
Observation of Precipitate Formation and Redissolution: Upon the initial addition of potassium cyanide, a precipitate is formed. The addition of the potassium cyanide solution is continued until this precipitate completely redissolves, indicating the formation of the soluble tetracyanoaurate(III) complex.
-
Crystallization: The resulting clear and colorless solution is then carefully concentrated by evaporation to induce crystallization.
-
Isolation of Crystals: Upon cooling, large, colorless, efflorescent tablets of potassium auricyanide (2KAu(CN)₄·3H₂O) crystallize from the solution. These crystals are then isolated.
The overall reaction can be summarized as follows:
AuCl₃ + 4KCN → K[Au(CN)₄] + 3KCl
dot
Method 2: Preparation of Auric Cyanide (this compound)
Historical texts suggest that the neutral this compound, Au(CN)₃, can be prepared from the potassium tetracyanoaurate(III) salt. This method involves the displacement of the potassium cyanide to precipitate the less soluble auric cyanide.
-
Preparation of Potassium Auricyanide: A solution of potassium auricyanide is prepared as described in Method 1.
-
Treatment with Acid: The solution of potassium auricyanide is treated with fluosilicic acid (H₂SiF₆). The rationale behind using this specific acid, as noted in historical literature, is its ability to remove the free cyanide ions from the solution by forming the very weak acid, hydrogen cyanide (HCN), without forming a stable complex with the gold.
-
Precipitation of Auric Cyanide: The decomposition of the tetracyanoaurate complex leads to the precipitation of auric cyanide, Au(CN)₃, which can be isolated from the solution.
The reaction for the formation of auric cyanide from its potassium salt is as follows:
K[Au(CN)₄] + H₂SiF₆ → Au(CN)₃ + K₂SiF₆ + 2HCN
dot
Data Summary
The historical literature provides primarily qualitative descriptions of these syntheses. Quantitative data such as precise yields, reaction times, and optimal temperatures are not well-documented in the readily available 19th and early 20th-century encyclopedic sources. The table below summarizes the key information.
| Compound | Formula | Starting Materials | Key Reagents | Product Appearance |
| Potassium Tetracyanoaurate(III) | 2KAu(CN)₄·3H₂O | Auric Chloride (AuCl₃) | Potassium Cyanide (KCN) | Colorless, efflorescent tablets |
| Auric Cyanide | Au(CN)₃ | Potassium Tetracyanoaurate(III) | Fluosilicic Acid (H₂SiF₆) | Precipitate (color not specified) |
Note: The formula for potassium auricyanide is often written as K[Au(CN)₄], with the dihydrate also being mentioned. The formula 2KAu(CN)₄·3H₂O appears in the 1911 Encyclopædia Britannica.
Conclusion
The historical preparation of this compound and its complex salts, while not as widely practiced as the chemistry of gold(I) cyanides, is a fascinating area of inorganic synthesis. The methods described, relying on the reaction of gold(III) chloride with potassium cyanide and the subsequent treatment with a suitable acid, demonstrate the fundamental principles of coordination chemistry as understood in the 19th and early 20th centuries. For modern researchers, these historical protocols offer a foundation for understanding the reactivity of gold(III) and its cyanide complexes, which may have contemporary applications in areas such as catalysis and materials science. Further research into original 19th-century chemical journals may yield more precise quantitative data for these historical syntheses.
References
Solubility of Gold(III) Cyanide in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current understanding of the solubility of gold(III) cyanide (Au(CN)₃) in various aqueous solutions. While direct quantitative solubility data for Au(CN)₃ is notably scarce in publicly available literature, this document synthesizes related chemical principles, information on analogous gold(III) complexes, and relevant experimental methodologies to offer a robust framework for researchers. The guide addresses the theoretical underpinnings of gold(III) cyanide's behavior in aqueous environments, details analytical techniques for gold quantification in cyanide solutions, and presents conceptual workflows for experimental solubility determination.
Introduction to Gold(III) Cyanide
Gold can exist in several oxidation states, with +1 (aurous) and +3 (auric) being the most common in its chemistry.[1] Gold(III) cyanide, with the chemical formula Au(CN)₃, is a compound where gold is in the +3 oxidation state. While the dicyanoaurate(I) complex, [Au(CN)₂]⁻, is extensively studied due to its central role in gold mining and electroplating, the properties of gold(III) cyanide are less well-documented.[1][2] Understanding the solubility of Au(CN)₃ is crucial for various applications, including the development of novel gold-based therapeutics, specialized plating processes, and advanced materials synthesis.
Aqueous Chemistry and Theoretical Solubility Considerations
Direct experimental values for the solubility of Au(CN)₃ in water or other aqueous solutions are not readily found in scientific literature. However, insights into its likely behavior can be drawn from the known chemistry of gold(III) and its complexes.
Gold(III) ions in an aqueous solution are prone to hydrolysis and can form various complexes depending on the ligands present. The cyanide ion (CN⁻) is a strong complexing agent for gold in both its +1 and +3 oxidation states.
While Au(CN)₃ itself may be sparingly soluble, the formation of more stable, soluble complexes in the presence of excess cyanide is expected. For instance, potassium tetracyanoaurate(III), K[Au(CN)₄], is known to be readily soluble in water.[3] This suggests that the dissolution of Au(CN)₃ in a cyanide-containing solution would likely proceed via the formation of the tetracyanoaurate(III) ion:
Au(CN)₃(s) + CN⁻(aq) ⇌ [Au(CN)₄]⁻(aq)
The solubility of Au(CN)₃ will therefore be highly dependent on the concentration of free cyanide ions in the solution, as well as the pH and temperature. In acidic solutions, the formation of hydrogen cyanide (HCN) would reduce the concentration of free cyanide ions, likely decreasing the solubility of Au(CN)₃. Conversely, in alkaline solutions, where the cyanide ion is the predominant species, the solubility is expected to be higher.
Experimental Protocols for Gold Analysis in Cyanide Solutions
Accurate determination of gold concentration is fundamental to any solubility study. Several well-established analytical methods are employed for the quantification of gold in cyanide solutions.
Table 1: Analytical Methods for Gold in Cyanide Solutions
| Method | Principle | Typical Range | Notes |
| Flame Atomic Absorption Spectrometry (FAAS) | Measures the absorption of light by free gold atoms in a flame. | 0.3 - 10.0 µg/mL | A common and robust technique. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionizes the sample in an argon plasma and separates ions by mass-to-charge ratio. | 0.001 - 0.500 µg/mL | Offers very low detection limits and is suitable for trace analysis. |
| Solvent Extraction with AAS | Gold is extracted into an organic solvent to concentrate it and remove interferences before AAS analysis. | Low concentrations | Increases sensitivity compared to direct FAAS. |
General Experimental Protocol for Solubility Determination
A standardized approach to experimentally determine the solubility of a sparingly soluble salt like Au(CN)₃ involves the following steps:
-
Synthesis and Purification of Au(CN)₃: Prepare and purify solid Au(CN)₃. Characterize the solid using techniques such as X-ray diffraction (XRD) and elemental analysis to ensure purity.
-
Equilibrium Solubility Measurement:
-
Add an excess of solid Au(CN)₃ to the aqueous solution of interest (e.g., deionized water, buffer solutions of varying pH, solutions with different cyanide concentrations).
-
Agitate the suspension at a constant temperature for a sufficient period to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the gold concentration in the solution remains constant.
-
Separate the solid and liquid phases by filtration or centrifugation.
-
Analyze the concentration of gold in the clear supernatant using a suitable analytical technique, such as ICP-MS or FAAS.
-
-
Data Analysis: The measured gold concentration at equilibrium represents the solubility of Au(CN)₃ under the specific experimental conditions.
Visualizing Methodologies and Influencing Factors
The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the study of gold tricyanide solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the aqueous solubility of this compound.
Conclusion
While a comprehensive quantitative dataset for the solubility of gold(III) cyanide in various aqueous solutions is not currently available in the public domain, this technical guide provides a foundational understanding for researchers in the field. The solubility of Au(CN)₃ is expected to be intrinsically linked to the formation of the stable tetracyanoaurate(III) complex, and thus highly dependent on factors such as pH and free cyanide concentration. The experimental protocols and conceptual frameworks presented herein offer a clear path for the systematic investigation of this compound's solubility, which will be invaluable for its potential applications in science and technology. Further empirical research is essential to populate the much-needed quantitative data in this area.
References
Vibrational Spectroscopy of Gold Cyanide Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the vibrational spectroscopy (Infrared and Raman) of gold cyanide complexes, with a focus on gold(III) cyanide species. Due to the limited availability of direct experimental data for gold tricyanide (Au(CN)₃), this document leverages data from closely related and structurally similar gold(III) cyanide complexes, namely the tetracyanoaurate(III) anion, [Au(CN)₄]⁻, and mixed cyanide-halide gold(III) complexes. Theoretical insights from computational studies on gold(I) cyanide are also included to provide a comprehensive understanding of the vibrational modes in gold-cyanide bonding.
Introduction to Vibrational Spectroscopy of Gold Cyanide Complexes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive analytical method used to probe the molecular vibrations of a compound. These vibrations are specific to the chemical bonds and molecular structure, providing a unique "fingerprint" for identification and characterization. In the context of gold cyanide complexes, vibrational spectroscopy is instrumental in determining the nature of the gold-carbon (Au-C) and carbon-nitrogen (C≡N) bonds, as well as the overall molecular geometry.
Gold can form cyanide complexes in different oxidation states, most commonly +1 and +3. Gold(I) cyanide (AuCN) and the dicyanoaurate(I) anion, [Au(CN)₂]⁻, are linear species and have been extensively studied. Gold(III) cyanide complexes, such as the square planar tetracyanoaurate(III) anion, [Au(CN)₄]⁻, are also known. This compound (Au(CN)₃) is expected to be a neutral gold(III) complex, likely with a trigonal planar or T-shaped geometry, although its isolation and full characterization are not well-documented in the reviewed literature.
Data Presentation: Vibrational Frequencies of Gold(III) Cyanide Complexes
The following tables summarize the experimental vibrational frequencies for the tetracyanoaurate(III) ion and its mixed halide derivatives. This data serves as a valuable reference for understanding the vibrational modes expected for a gold(III) cyanide compound.
Table 1: Experimental Vibrational Frequencies (cm⁻¹) for the Tetracyanoaurate(III) Ion, [Au(CN)₄]⁻
| Vibrational Mode | IR Active | Raman Active | Frequency (cm⁻¹) | Assignment |
| ν(C≡N) | Yes | Yes | ~2200 - 2210 | C≡N Stretch |
| ν(Au-C) | Yes | Yes | ~450 - 460 | Au-C Stretch |
| δ(Au-C≡N) | Yes | Yes | ~350 - 370 | Au-C-N Bend |
| δ(C-Au-C) | Yes | No | Not Reported | C-Au-C Bend |
Note: The frequencies are approximate and can vary based on the cation and the physical state (solid or solution).
Table 2: Experimental Vibrational Frequencies (cm⁻¹) for Mixed Cyanide-Halide Gold(III) Complexes, [Au(CN)₂X₂]⁻ (X = Cl, Br)
| Complex | ν(C≡N) (cm⁻¹) | ν(Au-C) (cm⁻¹) | ν(Au-X) (cm⁻¹) |
| K[Au(CN)₂Cl₂] | 2205 | 455 | 364 |
| K[Au(CN)₂Br₂] | 2202 | 450 | 258 |
Data adapted from studies on mixed cyanide-halide complexes of gold.[1]
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and vibrational spectroscopic analysis of gold(III) cyanide complexes, using potassium tetracyanoaurate(III) as a representative example.
A common method for the synthesis of K[Au(CN)₄] involves the oxidation of gold in the presence of cyanide ions.
Materials:
-
Gold powder (Au)
-
Potassium cyanide (KCN)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve a stoichiometric amount of gold powder in an aqueous solution of potassium cyanide.
-
Slowly add hydrogen peroxide to the solution while stirring. The H₂O₂ acts as the oxidizing agent, converting Au(0) to Au(III).
-
The reaction mixture is typically heated gently to facilitate the dissolution of gold and the formation of the complex.
-
After the reaction is complete, the solution is filtered to remove any unreacted gold.
-
The product, K[Au(CN)₄], is precipitated from the solution by the addition of ethanol.
-
The resulting crystals are collected by filtration, washed with ethanol, and dried under vacuum.
Safety Note: This synthesis involves highly toxic potassium cyanide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) spectrometer equipped with a suitable detector for the mid-IR range (e.g., DTGS) and far-IR range (e.g., bolometer) if metal-ligand modes are of interest.
Sample Preparation (Solid State):
-
KBr Pellet Method:
-
Grind a small amount of the gold cyanide complex (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder into a pellet press.
-
Apply pressure to form a transparent or semi-transparent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum over the desired spectral range (e.g., 4000 - 400 cm⁻¹).
-
The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
Instrumentation:
-
Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm), a notch filter to remove the Rayleigh scattering, and a sensitive detector (e.g., CCD).
Sample Preparation:
-
A small amount of the solid gold cyanide complex is placed in a glass capillary tube or on a microscope slide.
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Set the laser power to a level that provides a good signal without causing sample decomposition (gold complexes can be sensitive to laser heating).
-
Acquire the Raman spectrum over the desired spectral range.
-
Multiple scans are typically co-added to enhance the signal quality.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the vibrational spectroscopic characterization of a gold cyanide complex.
Caption: Workflow for Vibrational Spectroscopic Characterization.
Conclusion
While direct experimental vibrational data for this compound remains elusive in the current literature, a comprehensive understanding of its expected spectroscopic features can be derived from the analysis of closely related gold(III) cyanide complexes. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working on the synthesis and characterization of new gold-based compounds. The integration of experimental IR and Raman spectroscopy with computational modeling provides a powerful approach to elucidate the structure and bonding in these complex materials, which is of significant interest in fields ranging from materials science to drug development.
References
Unearthing Gold Tricyanide: A Technical Guide to its Initial Isolation and Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the initial isolation and discovery of gold tricyanide, Au(CN)₃. Primarily targeting researchers, scientists, and professionals in drug development, this document details the foundational synthesis, experimental protocols, and key chemical data associated with this compound.
Executive Summary
This compound, a compound of gold in its +3 oxidation state, represents a significant, albeit less commercially exploited, member of the gold cyanide family. Its initial isolation as a trihydrate (Au(CN)₃·3H₂O) was a pivotal moment in understanding the breadth of gold's coordination chemistry. This guide revisits the original synthesis, offering a detailed protocol and collating the known quantitative data to serve as a foundational resource for modern research.
Discovery and Initial Synthesis
The first documented isolation of this compound trihydrate is credited to F. G. Mann in 1935, as detailed in his work on the constitution of auricyanides. The synthesis was part of a broader investigation into the complexes formed between gold(III) and cyanide ligands. The key review article, "Transition Metal Cyanides and Their Complexes" by B. M. Chadwick and A. G. Sharpe in Advances in Inorganic Chemistry and Radiochemistry (1966), cites this seminal work as the basis for the preparation of this compound trihydrate.[1][2][3][4][5]
The isolation of this compound was instrumental in confirming the existence of neutral, binary gold(III) cyanide species, distinct from the more commonly encountered anionic cyanoaurate complexes.
Experimental Protocol: The Mann Synthesis (1935)
The following protocol is a detailed reconstruction of the original methodology for the synthesis of this compound trihydrate.
Objective: To synthesize and isolate crystalline this compound trihydrate from a gold(III) source.
Materials:
-
Potassium tetracyanoaurate(III), K[Au(CN)₄]
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Calcium Chloride
Procedure:
-
Preparation of the Free Acid: A solution of potassium tetracyanoaurate(III) is treated with an excess of ice-cold concentrated hydrochloric acid. This reaction precipitates potassium chloride and forms the free acid, H[Au(CN)₄], in solution.
-
Ether Extraction: The acidic solution containing H[Au(CN)₄] is then extracted with diethyl ether. The tetracyanoauric acid is taken up into the ether layer.
-
Evaporation and Decomposition: The ether extract is separated and dried over anhydrous calcium chloride. The dried ether is then allowed to evaporate spontaneously in a vacuum desiccator.
-
Crystallization: As the ether evaporates, the H[Au(CN)₄] decomposes, losing a molecule of hydrogen cyanide (HCN). This results in the crystallization of this compound trihydrate, Au(CN)₃·3H₂O, as colorless, deliquescent needles.
Reaction Pathway: The overall process can be visualized as a two-step sequence starting from the stable tetracyanoaurate(III) salt.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. What’s in a Name?—A Short History of Coordination Chemistry from Then to Now [mdpi.com]
- 4. [PDF] The removal of cyanide from aqueous solution by the use of ferrous sulphate | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Quantum Chemical Calculations on Gold Tricyanide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of gold(III) tricyanide, Au(CN)₃. It is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who are interested in the computational modeling of gold-containing compounds. This document details the theoretical background, computational methodologies, and predicted physicochemical properties of gold tricyanide. Due to the limited availability of specific experimental and computational data for neutral this compound, this guide also incorporates data from the closely related and well-studied tetracyanoaurate(III) anion, [Au(CN)₄]⁻, to provide a more complete theoretical picture. The guide includes a summary of calculated structural parameters and vibrational frequencies, a detailed computational workflow, and a discussion of the potential reactivity of this compound.
Introduction
Gold compounds, particularly those in the +1 and +3 oxidation states, have garnered significant interest due to their diverse applications in catalysis, medicine, and materials science. Gold(III) complexes, being isoelectronic with platinum(II) compounds, are of particular interest in the development of novel therapeutic agents.[1] Gold(III) tricyanide, Au(CN)₃, is a neutral gold(III) species that, while less studied than its anionic counterpart tetracyanoaurate(III), presents an interesting subject for theoretical investigation due to the strong covalent character of the gold-cyanide bond.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, bonding, and reactivity of transition metal complexes.[2] These methods allow for the prediction of molecular geometries, vibrational spectra, and reaction pathways, providing insights that can be difficult to obtain through experimental means alone.
This guide aims to consolidate the theoretical understanding of this compound, leveraging computational chemistry to predict its key properties. Where direct data for Au(CN)₃ is scarce, we will draw comparisons with the square planar [Au(CN)₄]⁻ anion to infer structural and spectroscopic characteristics.
Theoretical and Computational Methods
The accurate theoretical description of gold complexes requires methods that can adequately account for relativistic effects and electron correlation.
Computational Approaches
-
Density Functional Theory (DFT): DFT is a widely used method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. Hybrid functionals, such as B3LYP, are commonly employed for geometry optimizations and frequency calculations.
-
Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate results but are computationally more demanding. These are often used for benchmarking DFT results.[3]
-
Basis Sets: For gold, it is crucial to use basis sets that include relativistic corrections, such as the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential or all-electron basis sets with scalar relativistic corrections.[4] For lighter atoms like carbon and nitrogen, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets are appropriate.
Property Calculations
-
Geometry Optimization: This procedure determines the lowest energy structure of the molecule, providing information on bond lengths and angles.
-
Vibrational Frequency Analysis: Calculation of the second derivatives of the energy with respect to atomic displacements yields the harmonic vibrational frequencies. These can be compared with experimental infrared (IR) and Raman spectra.
-
Electronic Structure Analysis: The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic properties.
Predicted Physicochemical Properties
Due to the paucity of specific computational studies on neutral Au(CN)₃, the following data is primarily based on theoretical investigations of the closely related tetracyanoaurate(III) ion, [Au(CN)₄]⁻, which shares the same gold(III) center and cyanide ligands in a similar coordination environment. The properties of Au(CN)₃ are expected to be analogous, with a trigonal planar geometry.
Molecular Geometry
The tetracyanoaurate(III) anion, [Au(CN)₄]⁻, is known to possess a square planar geometry.[5] For this compound, a D₃h symmetry with a trigonal planar arrangement of the cyanide ligands around the central gold atom is the most probable structure.
Table 1: Predicted and Experimental Geometric Parameters for Gold Cyanide Species
| Parameter | Au(CN)₃ (Predicted) | [Au(CN)₄]⁻ (Experimental/Calculated) | Reference |
| Au-C Bond Length (Å) | Data not available | ~2.00 | [2] |
| C-N Bond Length (Å) | Data not available | ~1.15 | [2] |
| C-Au-C Bond Angle (°) | 120 | 90 | N/A |
Vibrational Frequencies
The vibrational spectrum of this compound is expected to be dominated by the C≡N and Au-C stretching modes. For comparison, the experimental and calculated vibrational frequencies for the [Au(CN)₄]⁻ ion are presented.
Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for [Au(CN)₄]⁻
| Vibrational Mode | Experimental (Raman/IR) | Calculated (DFT) | Reference |
| C≡N Stretch | ~2100 | ~2100 | [2] |
| Au-C Stretch | Data not available | Data not available | |
| Au-C-N Bend | Data not available | Data not available | |
| C-Au-C Bend | Data not available | Data not available |
Note: A comprehensive and consistent set of vibrational frequency data for [Au(CN)₄]⁻ from a single source was not found in the search results. The C≡N stretching frequency is a characteristic and well-documented vibration.
Experimental Protocols
A detailed and reproducible experimental protocol for the synthesis of pure, neutral gold(III) tricyanide is not well-documented in the readily available literature. However, procedures for the synthesis of related gold(III) cyanide complexes, such as potassium tetracyanoaurate(III), are established.
Synthesis of Potassium Tetracyanoaurate(III)
A common method for the preparation of K[Au(CN)₄] involves the reaction of a gold(III) salt, such as tetrachloroauric acid (HAuCl₄), with an excess of potassium cyanide (KCN) in an aqueous solution.
Protocol:
-
Dissolve HAuCl₄ in deionized water.
-
Slowly add a stoichiometric excess of a KCN solution to the gold(III) solution while stirring.
-
The reaction mixture is typically heated to ensure complete reaction and then cooled to crystallize the product.
-
The resulting crystals of K[Au(CN)₄] are collected by filtration, washed with a small amount of cold water, and dried.
Note: Extreme caution must be exercised when working with cyanide salts and acidic solutions due to the potential for the release of highly toxic hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood.
Visualizations
Computational Workflow for a Transition Metal Complex
The following diagram illustrates a typical workflow for the quantum chemical investigation of a transition metal complex like this compound.
Reactivity and Potential Applications
Computational studies on gold(III) complexes suggest that they can interact with biological nucleophiles, which is a key aspect of their potential as therapeutic agents.[6] The LUMO of this compound is likely to be centered on the gold atom, making it susceptible to nucleophilic attack. The cyanide ligands are strong-field ligands, which contribute to the stability of the gold(III) center. However, ligand substitution reactions are still possible and are a crucial aspect of the biological activity of many metal-based drugs.
The predicted electronic properties of this compound can also inform its potential applications in catalysis and materials science. The nature of the frontier molecular orbitals will dictate its behavior as an electron acceptor or donor in chemical reactions.
Conclusion
This technical guide has outlined the application of quantum chemical calculations to the study of gold(III) tricyanide. While specific computational and experimental data for this neutral complex are limited, theoretical methods provide a powerful framework for predicting its structure, vibrational properties, and reactivity. By drawing analogies with the well-characterized tetracyanoaurate(III) anion, we can infer key physicochemical characteristics of Au(CN)₃. The computational workflow presented herein provides a roadmap for future theoretical investigations of this and other gold complexes. Further research, both computational and experimental, is needed to fully elucidate the properties and potential applications of this compound.
References
- 1. Gold Cyanide Formulas - 911Metallurgist [911metallurgist.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. Potassium tetrakis(cyano-C)aurate | 14263-59-3 | Benchchem [benchchem.com]
- 6. Transforming automated quantum chemistry calculation workflows with machine learning: Towards faster and more accurate chemical discovery - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Notes and Protocols: Gold Tricyanide in Catalysis
A thorough review of scientific literature reveals no documented applications of gold tricyanide (Au(CN)₃) as a catalyst in organic synthesis. While gold catalysis is a prominent and rapidly expanding field in chemical research, the use of this compound for this purpose has not been reported.
The available research primarily focuses on other gold(I) and gold(III) complexes, which have demonstrated significant catalytic activity in a wide range of organic transformations. These complexes typically feature ligands other than cyanide, such as phosphines, N-heterocyclic carbenes (NHCs), or are simple salts like gold(III) chloride.
Gold cyanide complexes, including dicyanoaurate(I) ([Au(CN)₂]⁻) and tetracyanoaurate(III) ([Au(CN)₄]⁻), are well-known in other contexts, such as in the extraction of gold from ore (a process known as cyanidation) and in electroplating. There is also research into their biological activities and potential as metabolites of gold-based therapeutic agents. However, their role as catalysts for synthetic organic reactions is not established.
Given the absence of any published data on the use of this compound as a catalyst, it is not possible to provide the requested detailed Application Notes and Protocols. This includes:
-
Quantitative Data: No reaction yields, turnover numbers, enantiomeric excesses, or other quantitative measures of catalytic performance are available.
-
Experimental Protocols: There are no established experimental procedures for using this compound in a catalytic capacity.
-
Signaling Pathways and Experimental Workflows: Without any known reactions, no mechanistic pathways or experimental workflows can be diagrammed.
Alternative Gold(III) Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals interested in gold catalysis, we recommend exploring the extensive literature on well-established gold(III) catalysts, such as gold(III) chloride (AuCl₃) and its derivatives. These catalysts are known to be effective in a variety of reactions, including:
-
Hydrofunctionalization of Alkynes and Alkenes: The addition of water, alcohols, carboxylic acids, and amines to carbon-carbon multiple bonds.
-
Cyclization and Isomerization Reactions: The intramolecular transformation of enynes and other unsaturated substrates to form complex cyclic structures.
-
Oxidation Reactions: The oxidation of various functional groups.
-
Cross-Coupling Reactions: The formation of carbon-carbon and carbon-heteroatom bonds.
Should you be interested in the application of these or other common gold catalysts, a wealth of information is available to generate detailed and practical application notes and protocols.
Application Notes and Protocols: Gold Cyanide Complexes as Precursors for Gold Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of gold nanoparticles (AuNPs) is a cornerstone of nanotechnology, with applications spanning diagnostics, therapeutics, and drug delivery. While chloroauric acid (HAuCl₄) is the most ubiquitously employed precursor, alternative gold sources are continuously being explored to tailor the physicochemical properties of the resulting nanoparticles. This document focuses on the use of gold cyanide complexes, specifically potassium dicyanoaurate(I) (K[Au(CN)₂]), as a precursor for AuNP synthesis. It is important to note that the term "gold tricyanide" is not commonly found in scientific literature as a direct precursor for AuNP synthesis; the more stable and relevant compound is potassium dicyanoaurate(I).
The use of gold cyanide complexes offers a unique approach to AuNP synthesis, potentially influencing the particle's surface chemistry and functionalization, which is of particular interest for biomedical applications. These application notes provide an overview, detailed experimental protocols, and potential applications in drug development.
Data Presentation
Table 1: Comparative Overview of Gold Precursors for AuNP Synthesis
| Precursor | Common Reducing Agents | Typical Nanoparticle Size Range (nm) | Key Advantages | Key Disadvantages |
| Potassium Dicyanoaurate(I) (K[Au(CN)₂]) | Glycine, Sodium Borohydride | 10 - 200[1][2] | In-situ cyanide functionalization possible[1][2]; potential for unique surface properties. | Less common method with limited established protocols; potential toxicity of cyanide. |
| Tetrachloroauric Acid (HAuCl₄) | Sodium Citrate, Sodium Borohydride | 2 - 100 | Well-established and versatile methods (e.g., Turkevich, Brust-Schiffrin); extensive literature. | Requires separate capping agents; potential for halide contamination. |
Table 2: Characterization of Gold Nanoparticles Synthesized from a Gold Precursor with Glycine
| Characterization Technique | Observation | Interpretation |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) peak at ~520-540 nm[3] | Confirmation of spherical AuNP formation. The exact peak position is dependent on particle size and aggregation state.[4][5][6] |
| Transmission Electron Microscopy (TEM) | Spherical morphology with a diameter range of 10-200 nm[1][2] | Direct visualization of nanoparticle size, shape, and dispersity.[7][8] |
| X-ray Photoelectron Spectroscopy (XPS) | Peaks corresponding to Au 4f, C 1s, and N 1s[1] | Confirms the elemental composition and the presence of cyanide and glycine-derived species on the nanoparticle surface. |
| Raman Spectroscopy | Peak around 2100 cm⁻¹[1] | Indicates the presence of the C≡N stretch from the cyanide group on the nanoparticle surface. |
Experimental Protocols
The following protocol is a representative method for the synthesis of cyanide-functionalized gold nanoparticles using a gold precursor and glycine, which acts as both the reducing and capping agent. This method is adapted from patent literature describing the in-situ formation of a cyanide functional group on the nanoparticle surface.[1][2]
Protocol 1: Synthesis of Cyanide-Functionalized Gold Nanoparticles
Materials:
-
Gold precursor (e.g., Potassium dicyanoaurate(I), K[Au(CN)₂])
-
Glycine
-
Deionized water
-
Reaction vessel (e.g., glass vial)
-
Incubator or water bath
Procedure:
-
Prepare the Reaction Mixture:
-
Prepare an aqueous solution of the gold precursor. The concentration will influence the final nanoparticle size and concentration. A starting concentration in the millimolar range is recommended.
-
Prepare an aqueous solution of glycine. The molar ratio of glycine to the gold precursor will affect the reduction rate and capping efficiency. An excess of glycine is typically used.
-
In a clean reaction vessel, combine the gold precursor solution and the glycine solution.
-
-
Incubation:
-
Seal the reaction vessel to prevent evaporation.
-
Place the reaction mixture in an incubator or water bath set to a temperature between 18°C and 50°C.[1][2]
-
Allow the reaction to proceed for at least 6 days.[1][2] The solution will gradually change color, often to a reddish-blue, indicating the formation of gold nanoparticles.
-
-
Isolation of Nanoparticles:
-
After the incubation period, the cyanide-functionalized gold nanoparticles can be isolated from the reaction mixture by centrifugation.
-
Centrifuge the solution at a speed sufficient to pellet the nanoparticles. The appropriate speed and time will depend on the particle size and concentration.
-
Remove the supernatant and resuspend the nanoparticle pellet in deionized water or a buffer of choice.
-
Repeat the centrifugation and resuspension steps two to three times to wash the nanoparticles and remove unreacted reagents.
-
-
Characterization:
-
UV-Vis Spectroscopy: Record the absorbance spectrum of the final nanoparticle suspension to determine the SPR peak.
-
Transmission Electron Microscopy (TEM): Prepare a TEM grid by drop-casting a small volume of the nanoparticle suspension and allowing it to dry. Image the grid to determine the size, shape, and morphology of the nanoparticles.
-
Further Analysis (Optional): Techniques like XPS and Raman spectroscopy can be used to confirm the surface functionalization with cyanide groups.[1]
-
Visualizations
Experimental Workflow for AuNP Synthesis
References
- 1. WO2020076706A1 - Process for making cyano functionalized gold nanoparticles - Google Patents [patents.google.com]
- 2. US10908092B2 - Process for making cyano functionalized gold nanoparticles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. UV-Vis Spectroscopy for Characterising the Optical Properties of Gold Nanoparticles - Edinburgh Analytical [edinburghanalytical.com]
- 5. Characterization of Gold Nanoparticles by UV-VIS - CD Bioparticles [cd-bioparticles.com]
- 6. cytodiagnostics.com [cytodiagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Electrochemical Deposition of Gold from Cyanide Solutions
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the electrochemical deposition of gold from cyanide-based solutions, primarily focusing on the widely utilized dicyanoaurate(I) complex. These methods are critical in various applications, including microfabrication, electronics, and the development of biocompatible coatings for medical devices.
Introduction
Electrochemical deposition, or electroplating, of gold from cyanide baths is a well-established technique valued for its ability to produce high-purity, dense, and uniform gold coatings. The process relies on the reduction of a stable gold-cyanide complex, typically dicyanoaurate(I) ([Au(CN)₂]⁻), at the cathode (the substrate to be coated). The stability of the aurocyanide complex is a key factor in achieving controlled and high-quality deposition.
The overall cathodic reaction can be summarized as:
[Au(CN)₂]⁻ + e⁻ → Au(s) + 2CN⁻
This process is influenced by several critical parameters, including current density, potential, temperature, pH, and the composition of the electrolyte bath.
Experimental Parameters and Their Effects
The quality and properties of the deposited gold film are highly dependent on the careful control of various experimental parameters. The following table summarizes key parameters and their typical ranges and effects.
| Parameter | Typical Range | Effects on Deposit |
| Current Density | 0.1 - 10 mA/cm² | Higher densities can increase deposition rate but may lead to rougher, more porous films and lower current efficiency. Lower densities result in smoother, denser films. |
| Deposition Potential | -0.6 to -1.2 V vs. Ag/AgCl | Controls the reduction rate of the gold complex. More negative potentials increase the driving force for deposition but can also promote hydrogen evolution, reducing efficiency. |
| Temperature | 25 - 60 °C | Increased temperature generally improves conductivity and deposition rate, and can relieve internal stress in the deposit. However, it can also decrease the stability of the plating bath. |
| pH | 9 - 13 | A critical parameter for bath stability and deposit quality. Lower pH can lead to the formation of toxic hydrogen cyanide (HCN) gas. Higher pH values are generally preferred for bath stability. |
| [Au(CN)₂]⁻ Conc. | 1 - 20 g/L (as Au) | Higher concentrations allow for higher deposition rates. The concentration needs to be optimized with other parameters to maintain a stable process. |
| Free Cyanide Conc. | 1 - 15 g/L (as KCN or NaCN) | Essential for anode corrosion and bath stability. Insufficient free cyanide can lead to anode passivation, while excessive amounts can decrease cathode efficiency. |
| Supporting Electrolyte | e.g., K₂HPO₄, K₂CO₃ | Increases the conductivity of the solution and can act as a pH buffer, contributing to more uniform current distribution and deposit thickness. |
| Additives/Brighteners | e.g., As, Se, Tl compounds (used with caution) | Small amounts of specific metallic or organic compounds can be added to refine grain size, increase brightness, and harden the deposit. Their use requires careful control due to their high toxicity. |
Experimental Protocol: Gold Electrodeposition
This protocol outlines a standard procedure for the electrochemical deposition of a gold film on a conductive substrate.
3.1. Materials and Equipment
-
Electrochemical Cell: A three-electrode setup is recommended, consisting of a working electrode (the substrate to be plated), a counter electrode (e.g., platinum mesh or graphite), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
Potentiostat/Galvanostat: To control the applied potential or current.
-
Plating Solution: See Table 2 for a typical composition.
-
Substrate: The material to be coated (e.g., copper, nickel, or a pre-patterned silicon wafer with a conductive seed layer).
-
Cleaning Solutions: Acetone, isopropanol, deionized water, and appropriate acid/base solutions for substrate pre-treatment.
-
Magnetic Stirrer and Hot Plate: To ensure solution homogeneity and control temperature.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and cyanide-rated gloves are mandatory. All work with cyanide solutions must be performed in a well-ventilated fume hood.
3.2. Solution Preparation
A typical gold cyanide plating bath composition is provided below.
| Component | Concentration | Purpose |
| Potassium Dicyanoaurate(I) (KAu(CN)₂) | 8 - 12 g/L | Source of gold ions. |
| Potassium Cyanide (KCN) | 10 - 20 g/L | Provides free cyanide for bath stability and anode corrosion. |
| Dibasic Potassium Phosphate (K₂HPO₄) | 20 - 30 g/L | Supporting electrolyte and pH buffer. |
| pH | 11 - 12.5 (adjusted with KOH or H₃PO₄) | Maintain bath stability and prevent HCN formation. |
3.3. Substrate Preparation
Proper substrate preparation is crucial for achieving good adhesion and a uniform coating.
-
Degreasing: Sonciate the substrate in acetone for 5-10 minutes, followed by isopropanol for 5-10 minutes.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Surface Activation (if necessary): For many substrates, a brief dip in an appropriate acid solution (e.g., dilute H₂SO₄ or HCl) is required to remove any native oxide layer. This step is highly substrate-dependent.
-
Final Rinse: Rinse again with deionized water and dry with a stream of nitrogen.
3.4. Electrochemical Deposition Procedure
-
Assemble the Cell: Set up the three-electrode cell with the prepared substrate as the working electrode, the platinum mesh as the counter electrode, and the Ag/AgCl electrode as the reference.
-
Add Plating Solution: Fill the cell with the gold plating solution, ensuring the electrodes are appropriately submerged.
-
Set Parameters: Heat the solution to the desired temperature (e.g., 50 °C) with gentle stirring. Set the potentiostat/galvanostat to the desired deposition mode (potentiostatic or galvanostatic) and apply the determined potential or current density (e.g., -0.9 V vs. Ag/AgCl or 1 mA/cm²).
-
Deposition: Run the deposition for the calculated amount of time to achieve the desired film thickness. The time can be estimated using Faraday's laws of electrolysis.
-
Post-Deposition Cleaning: Once the deposition is complete, turn off the potentiostat, remove the substrate, and immediately rinse it thoroughly with deionized water to remove residual plating solution.
-
Drying: Dry the plated substrate with a stream of nitrogen.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical deposition of gold.
Caption: Gold electrodeposition workflow.
4.2. Influence of Key Parameters on Deposit Properties
This diagram shows the relationship between key experimental parameters and the resulting properties of the gold deposit.
Caption: Parameter-property relationships.
Safety Considerations
Cyanide compounds are highly toxic and must be handled with extreme care.
-
Ventilation: Always work in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate gloves (nitrile is not sufficient for prolonged contact; use thicker, cyanide-rated gloves), a lab coat, and chemical splash goggles.
-
Acid Incompatibility: Never mix cyanide solutions with acids. This will produce highly toxic hydrogen cyanide (HCN) gas.
-
Waste Disposal: Dispose of all cyanide-containing waste according to your institution's hazardous waste disposal procedures.
-
Emergency Preparedness: Ensure an emergency plan is in place and that a cyanide antidote kit is available in case of accidental exposure. All personnel must be trained in its use.
By following these protocols and understanding the influence of key parameters, researchers can achieve high-quality, reproducible gold films for a wide range of scientific and industrial applications.
Application Notes and Protocols for the Analytical Detection of Gold Tricyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold cyanide complexes are of significant interest in various fields, including pharmacology, toxicology, and materials science. The accurate and sensitive detection of these species is crucial for understanding their biological interactions, environmental fate, and for quality control in related applications. While the dicyanoaurate(I) complex, [Au(CN)₂]⁻, is more commonly studied, the gold(III) tricyanide, more accurately referred to as the tetracyanoaurate(III) complex, [Au(CN)₄]⁻, also plays a role in certain chemical and biological systems. This document provides detailed application notes and protocols for the analytical detection of gold tricyanide, focusing on modern analytical techniques.
Analytical Techniques
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the sample matrix. The primary techniques covered in these notes are:
-
Ion Chromatography (IC) with UV Detection
-
High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry
-
Cyclic Voltammetry (CV)
-
Surface-Enhanced Raman Spectroscopy (SERS)
Ion Chromatography (IC) with UV Detection
Ion chromatography is a robust and widely used technique for the separation and quantification of ionic species. For this compound, anion-exchange chromatography is the method of choice.
Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | [1] |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L | [1] |
| Linear Range | 1 - 1000 µg/L | [1] |
| Precision (RSD) | < 5% | [1] |
Experimental Protocol
a. Standard Preparation:
-
Prepare a 1000 mg/L stock solution of potassium tetracyanoaurate(III) (K[Au(CN)₄]) in deionized water.
-
Prepare working standards by serial dilution of the stock solution in the mobile phase eluent.
b. Instrumentation:
-
Ion chromatograph equipped with a gradient pump, an anion-exchange column (e.g., Dionex IonPac AS11 or equivalent), and a UV detector.
c. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Sodium Hydroxide / 150 mM Sodium Cyanide
-
Mobile Phase B: 20 mM Sodium Hydroxide / 300 mM Sodium Perchlorate
-
Gradient Program:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 100% B
-
15-20 min: 100% B
-
20-25 min: Return to 100% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 215 nm[2]
-
Column Temperature: 30 °C
d. Sample Preparation:
-
Aqueous samples should be filtered through a 0.45 µm syringe filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
e. Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the [Au(CN)₄]⁻ peak based on the calibration curve.
High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
This powerful hyphenated technique offers exceptional sensitivity and selectivity for the speciation of gold cyanide complexes.
Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 - 0.30 µg/L | [3] |
| Limit of Quantification (LOQ) | 0.15 - 0.90 µg/L | [3] |
| Linear Range | 0.1 - 100 µg/L | [4] |
| Precision (RSD) | < 3% | [4] |
Experimental Protocol
a. Standard Preparation:
-
Prepare a 1 mg/L stock solution of K[Au(CN)₄] in a solution of 0.1% formic acid.
-
Prepare working standards by serial dilution in the mobile phase.
b. Instrumentation:
-
HPLC system with a reverse-phase C18 column.
-
ICP-MS system with a standard sample introduction system.
-
Interface connecting the HPLC outlet to the ICP-MS nebulizer.
c. Chromatographic and ICP-MS Conditions:
-
Mobile Phase: 20 mM ammonium formate buffer (pH 4.5) with 5% methanol.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 50 µL.
-
ICP-MS Monitored Isotope: ¹⁹⁷Au.
-
RF Power: 1550 W.
-
Plasma Gas Flow: 15 L/min.
-
Carrier Gas Flow: 1.0 L/min.
d. Sample Preparation:
-
Samples should be filtered through a 0.22 µm filter.
-
Dilution with the mobile phase may be necessary to fit within the linear range.
e. Analysis:
-
Optimize the ICP-MS for gold detection.
-
Inject standards to establish a calibration curve.
-
Analyze samples and quantify the gold cyanide species based on the retention time and peak area.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a more accessible technique, suitable for the quantification of this compound in simpler matrices where interfering substances are minimal.
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | ~242 nm | [5] |
| Molar Absorptivity (ε) | ~1.2 x 10⁴ L mol⁻¹ cm⁻¹ | |
| Limit of Detection (LOD) | ~0.1 mg/L | |
| Linear Range | 0.5 - 20 mg/L |
Experimental Protocol
a. Standard Preparation:
-
Prepare a 50 mg/L stock solution of K[Au(CN)₄] in deionized water.
-
Create a series of calibration standards (e.g., 0.5, 1, 2, 5, 10, 20 mg/L) by diluting the stock solution.
b. Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.
-
1 cm path length quartz cuvettes.
c. Measurement Parameters:
-
Wavelength Scan: 200 - 400 nm to determine λmax.
-
Measurement Wavelength: λmax (approximately 242 nm).
-
Blank: Deionized water.
d. Sample Preparation:
-
Filter samples through a 0.45 µm filter.
-
Dilute samples with deionized water to ensure the absorbance falls within the linear range of the calibration curve.
e. Analysis:
-
Measure the absorbance of the blank and the calibration standards at the λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the prepared samples.
-
Determine the concentration of this compound in the samples from the calibration curve.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that can be used for the qualitative and semi-quantitative analysis of gold cyanide complexes. It provides information about the redox behavior of the species.
Experimental Protocol
a. Reagent Preparation:
-
Supporting Electrolyte: 0.1 M Potassium Chloride (KCl) in deionized water.
-
Analyte Solution: Prepare a solution of K[Au(CN)₄] in the supporting electrolyte.
b. Instrumentation:
-
Potentiostat with a three-electrode cell setup:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Gold Electrode.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
c. Voltammetric Parameters:
-
Potential Range: -1.0 V to +1.0 V vs. Ag/AgCl.
-
Scan Rate: 100 mV/s.
-
Number of Cycles: 3-5.
d. Sample Preparation:
-
Ensure the sample is free of particulate matter.
-
Deaerate the solution with nitrogen or argon for 10-15 minutes prior to the measurement to remove dissolved oxygen.
e. Analysis:
-
Polish the working electrode before each measurement.
-
Record the cyclic voltammogram of the supporting electrolyte as a blank.
-
Record the cyclic voltammogram of the sample solution.
-
Identify the reduction and oxidation peaks corresponding to the gold cyanide species. The peak current will be proportional to the concentration.
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a highly sensitive vibrational spectroscopy technique that can provide structural information about the analyte. It is particularly useful for studying the interaction of gold cyanide complexes with gold surfaces.
Experimental Protocol
a. SERS Substrate Preparation:
-
Synthesize gold nanoparticles (AuNPs) using a standard citrate reduction method.
-
Alternatively, use commercially available SERS substrates.
b. Instrumentation:
-
Raman spectrometer equipped with a laser source (e.g., 633 nm or 785 nm).
-
Microscope for focusing the laser and collecting the Raman signal.
c. Measurement Parameters:
-
Laser Wavelength: 785 nm.
-
Laser Power: 1-5 mW.
-
Integration Time: 10-30 seconds.
-
Number of Accumulations: 3-5.
d. Sample Preparation:
-
Mix a small volume of the sample containing this compound with the AuNP colloid.
-
Allow a short incubation time for the analyte to adsorb onto the nanoparticle surface.
-
Deposit a drop of the mixture onto a clean microscope slide and allow it to dry.
e. Analysis:
-
Acquire a Raman spectrum of the SERS substrate with the sample.
-
Identify the characteristic Raman bands for the [Au(CN)₄]⁻ complex. The C≡N stretching mode is a key diagnostic peak.[6]
-
The intensity of the characteristic peaks can be correlated with the concentration of the analyte.
Relationship between Gold Cyanide Species
In many systems, there is an equilibrium between different gold cyanide species. The dicyanoaurate(I) and tetracyanoaurate(III) complexes are interconvertible under certain redox conditions. Understanding this relationship is crucial for accurate analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. echem101.gamry.com [echem101.gamry.com]
- 3. Analysis of gold(I/III)-complexes by HPLC-ICP-MS demonstrates gold(III) stability in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilization of Gold Cyanide Complexes as Dopants in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
The term "gold tricyanide" is not a standard chemical nomenclature. In materials science, the doping of host materials with gold is typically achieved using well-defined gold cyanide complexes, most commonly potassium dicyanoaurate(I) (K[Au(CN)₂]). This water-soluble and stable gold(I) salt serves as a versatile precursor for introducing gold atoms or ions into the lattice of various host materials. The dicyanoaurate(I) anion, [Au(CN)₂]⁻, features a linear N≡C-Au-C≡N geometry, which is a stable configuration for gold(I) complexes.[1] While less common, gold(III) cyanide complexes like potassium tetracyanoaurate(III) (K[Au(CN)₄]) can also be utilized. These compounds are crucial in the synthesis of advanced materials with tailored optical, electronic, and catalytic properties. This document provides an overview of the applications and detailed experimental protocols for the use of potassium dicyanoaurate(I) as a gold dopant precursor.
Applications in Materials Science
Gold doping, facilitated by cyanide precursors, has been instrumental in enhancing the properties of various materials for diverse applications:
-
Luminescent Materials and Phosphors: Gold is an effective activator in sulfide-based phosphors, such as (Zn,Cd)S. Doping with gold creates luminescence centers within the host lattice, and the emission characteristics can be tuned by varying the dopant concentration and the composition of the host material. For instance, in (Zn,Cd)S:Au,Cl phosphors, the photoluminescence peak shifts to longer wavelengths as the cadmium content is increased, allowing for the generation of different colors for applications in displays and electroluminescent devices.[2]
-
Semiconductor Materials: The introduction of gold into semiconductor lattices, such as zinc oxide (ZnO), can modify their electronic and optical properties. Gold nanoparticles or dopants can enhance the photocatalytic activity of ZnO by improving light absorption and reducing the recombination of electron-hole pairs.[1][3] In silicon, gold doping introduces acceptor and donor levels within the bandgap, which can be used to control the material's resistivity and carrier lifetime.[3]
-
Catalysis: Gold nanoparticles supported on metal oxides are renowned for their catalytic activity in various reactions, including CO oxidation. The synthesis of these catalysts can be achieved through methods like co-precipitation, where a gold cyanide precursor is used to deposit gold nanoparticles onto the support material.[4]
Experimental Protocols
The following are generalized protocols for doping host materials with gold using potassium dicyanoaurate(I) as the precursor. Researchers should optimize the parameters for their specific material and desired properties.
Protocol 1: Co-precipitation Method for Au-Doped Zinc Oxide (ZnO)
This protocol is adapted from methods used for synthesizing metal-doped ZnO and is suitable for achieving a dispersion of gold within the ZnO matrix.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Potassium dicyanoaurate(I) (K[Au(CN)₂])
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M aqueous solution of zinc acetate.
-
Prepare a stock solution of K[Au(CN)₂] in deionized water (e.g., 0.01 M).
-
-
Co-precipitation:
-
In a beaker, take a calculated volume of the zinc acetate solution.
-
Add the required amount of the K[Au(CN)₂] stock solution to achieve the desired Au doping concentration (e.g., 0.5 to 2.0 mol%).
-
Stir the solution vigorously at room temperature.
-
Slowly add a 1 M NaOH solution dropwise to the mixture until the pH reaches approximately 10. A white precipitate of gold-doped zinc hydroxide will form.
-
-
Washing and Drying:
-
Age the precipitate in the solution for 2 hours with continuous stirring.
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the precipitate in an oven at 80 °C for 12 hours.
-
-
Calcination:
-
Grind the dried powder.
-
Calcine the powder in a furnace at 500 °C for 3 hours in an air atmosphere to convert the hydroxide to Au-doped ZnO.
-
Allow the furnace to cool down to room temperature before retrieving the sample.
-
Protocol 2: Hydrothermal Synthesis of Au-Doped Materials
The hydrothermal method is effective for synthesizing crystalline nanomaterials at moderate temperatures and high pressures.
Materials:
-
Host material precursor (e.g., zinc nitrate, titanium isopropoxide)
-
Potassium dicyanoaurate(I) (K[Au(CN)₂])
-
Mineralizer/pH-adjusting agent (e.g., NaOH, NH₄OH)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the host material precursor and the desired amount of K[Au(CN)₂] in deionized water in a Teflon-lined stainless-steel autoclave.
-
Stir the solution until all precursors are fully dissolved.
-
-
pH Adjustment:
-
Adjust the pH of the solution using a mineralizer (e.g., dropwise addition of NaOH) to control the hydrolysis and precipitation rate.
-
-
Hydrothermal Reaction:
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to the desired reaction temperature (typically 120-200 °C) and maintain it for a specific duration (6-24 hours).
-
-
Cooling and Washing:
-
Turn off the oven and allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by filtration or centrifugation.
-
Wash the product thoroughly with deionized water and ethanol to remove any residual ions.
-
-
Drying:
-
Dry the final Au-doped product in an oven at 60-80 °C overnight.
-
Data Presentation
The following table summarizes quantitative data on the effect of gold doping on the properties of selected materials.
| Host Material | Gold Precursor | Doping Concentration (wt%) | Synthesis Method | Key Finding | Reference |
| ZnO–Sm | Au(NO₃)₃ | 0.0 | Co-precipitation | Bandgap: 3.25 eV | [3] |
| ZnO–Sm | Au(NO₃)₃ | 0.5 | Co-precipitation | Bandgap: 3.19 eV | [3] |
| ZnO–Sm | Au(NO₃)₃ | 1.0 | Co-precipitation | Bandgap: 3.16 eV | [3] |
| ZnO–Sm | Au(NO₃)₃ | 1.5 | Co-precipitation | Bandgap: 3.12 eV | [3] |
| (Zn,Cd)S | Not Specified | Varied | High-temperature solid-state reaction | Photoluminescence peak shifts to longer wavelengths with increasing CdS content. | [2] |
| ZnO | HAuCl₄ | 0.8, 2.5, 9.0 | Co-precipitation | Average Au nanoparticle size of ~4 nm; catalytic activity in CO oxidation is influenced by Au loading. | [4] |
Note: While the precursor is not a cyanide complex in this specific study, the data illustrates the general effect of gold doping on the bandgap of ZnO, which is expected to be similar regardless of the gold source, provided that gold is successfully incorporated into the host lattice.
Visualizations
Experimental Workflow
Caption: General workflow for synthesizing gold-doped materials.
Logical Relationships
Caption: Relationship between gold doping and material properties.
References
The Synthesis of Gold Tricyanide: A Challenging and Hazardous Endeavor
Researchers, scientists, and drug development professionals are advised to approach the synthesis of gold tricyanide (Au(CN)₃) with extreme caution due to its inherent instability and the hazardous nature of the required chemical reactions. While gold cyanide compounds have applications in fields like electroplating and precious metal extraction, the direct synthesis of pure gold(III) cyanide is not well-documented and presents significant risks, including the evolution of highly toxic cyanogen gas.
Challenges and Hazards in this compound Synthesis
The synthesis of gold cyanide compounds is fraught with challenges, primarily due to the high toxicity of cyanide reagents and the potential for the formation of dangerous byproducts. One of the key concerns is the reaction between a gold(III) source, such as gold(III) chloride (AuCl₃), and a cyanide salt like potassium cyanide (KCN). This reaction is reported to liberate highly poisonous cyanogen gas ((CN)₂), a significant safety hazard that necessitates specialized handling and ventilation.[1]
Furthermore, the stability of gold in its +3 oxidation state in the presence of cyanide is questionable. Much of the available literature focuses on the synthesis of the more stable gold(I) cyanide (AuCN) or its complexes.[1][2]
Alternative and More Stable Gold Cyanide Compounds
Given the difficulties in isolating pure this compound, researchers often work with more stable gold cyanide complexes.
Potassium Tetracyanoaurate(III)
One of the few described gold(III) cyanide compounds is potassium tetracyanoaurate(III) (K[Au(CN)₄]). This complex can be formed by adding potassium cyanide to a neutral solution of gold trichloride. The initial precipitate that forms redissolves, and upon cooling, colorless crystals of K[Au(CN)₄]·3H₂O can be obtained.[3] However, even this compound is thermally unstable and can decompose upon heating to yield the gold(I) complex, potassium dicyanoaurate(I) (K[Au(CN)₂]), with the release of cyanogen gas.[3]
Gold(I) Cyanide
Gold(I) cyanide (AuCN) is a more commonly synthesized and studied compound. It can be prepared by the acidification of a dicyanoaurate(I) salt, such as potassium dicyanoaurate(I), with an acid like hydrochloric acid.[2] This process, however, also generates highly toxic hydrogen cyanide (HCN) gas, requiring stringent safety protocols.[1][4]
An alternative approach to synthesizing gold(I) cyanide aims to avoid the generation of toxic gases. This involves the reduction of a gold(III) solution to a gold(I) species, followed by the addition of a stoichiometric amount of cyanide and subsequent acidification to precipitate AuCN.[1]
Experimental Workflow for Gold(I) Cyanide Synthesis (Illustrative)
The following diagram illustrates a general workflow for a potentially safer synthesis of gold(I) cyanide, which avoids the direct reaction of a gold(III) salt with an excess of cyanide.
Caption: Illustrative workflow for the synthesis of gold(I) cyanide.
Quantitative Data Summary
Due to the lack of a reliable and safe experimental procedure for the synthesis of this compound, no quantitative data for its synthesis can be presented. The following table summarizes illustrative reaction parameters for the synthesis of the more stable gold(I) cyanide, as inferred from patent literature.[1]
| Parameter | Value | Reference |
| Starting Material | Metallic Gold | [1] |
| Initial Dissolution | Aqua Regia | [1] |
| Reducing Agent | Sodium Sulfite | [1] |
| Reduction pH | 8 - 14 | [1] |
| Cyanide Source | Stoichiometric amount of Cyanide Ion | [1] |
| Precipitation pH | < 3 | [1] |
| Product | Gold(I) Cyanide (AuCN) | [1] |
It is imperative to reiterate that the synthesis of any gold cyanide compound should only be attempted by trained professionals in a well-equipped laboratory with appropriate safety measures in place due to the extreme toxicity of the reagents and potential byproducts.
References
Troubleshooting & Optimization
Technical Support Center: Gold Tricyanide Decomposition in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the decomposition mechanisms of gold tricyanide in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to other gold cyanide complexes?
Gold can form different cyanide complexes depending on its oxidation state. The most common and stable is the aurocyanide ion, [Au(CN)₂]⁻, where gold is in the +1 oxidation state.[1] Gold(III) can form the auricyanide complex, often referred to as tetracyanoaurate(III), [Au(CN)₄]⁻. While the term "this compound" might be used, the dicyanoaurate(I) and tetracyanoaurate(III) complexes are the most well-characterized species in solution.[2] The auricyanide form is generally less stable and can be reduced to the aurocyanide form.
Q2: What are the primary factors that lead to the decomposition of gold cyanide solutions?
The stability of gold cyanide complexes is influenced by several factors:
-
pH: This is a critical factor. In acidic conditions, gold cyanide complexes decompose, leading to the precipitation of gold cyanide salts and the release of highly toxic hydrogen cyanide (HCN) gas.[3][4] To maintain stability, a pH above 10.5 is recommended.[5][6]
-
Temperature: Elevated temperatures can accelerate decomposition reactions.[2][4]
-
Light: Exposure to UV light can contribute to the degradation of cyanide complexes, particularly in the presence of other metals.[7][8]
-
Presence of Other Metals: Base metals such as copper, zinc, iron, and nickel can form their own cyanide complexes, which can compete with gold and affect the equilibrium and stability of the gold cyanide complex.[9] Some metals can also reduce the gold complex, causing gold to precipitate.[2]
-
Aeration and Oxygen: While oxygen is essential for the initial dissolution of gold into a cyanide solution, excessive aeration in conjunction with other factors like low pH can contribute to the volatilization of HCN.[5][7][8]
Q3: What are the typical decomposition products of gold cyanide complexes?
Decomposition can yield several products depending on the conditions:
-
Hydrogen Cyanide (HCN): In acidic solutions, the cyanide ion (CN⁻) reacts with H⁺ to form volatile and highly toxic hydrogen cyanide gas.[3]
-
Aurous Cyanide (AuCN): This is a yellow, insoluble powder that can precipitate from solution upon the addition of acid to a solution of aurocyanide.[2]
-
Metallic Gold (Au): Under certain reducing conditions or when boiled with potash, metallic gold can be precipitated.[2]
-
Metal Cyanide Complexes: If other metals are present, their respective cyanide complexes will be formed.[9]
-
Cyanate (OCN⁻) and Thiocyanate (SCN⁻): In the presence of oxidizing agents or sulfur-containing species, cyanide can be converted to cyanate or thiocyanate.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected precipitation of a yellow solid. | The pH of the solution may have dropped, leading to the formation of insoluble aurous cyanide (AuCN).[2] | Immediately check the pH of the solution. Adjust to pH > 10.5 using a suitable base like sodium hydroxide to redissolve the precipitate and stabilize the complex.[5][6] |
| Solution turns a different color (e.g., purple, blue). | This may indicate the presence of colloidal gold nanoparticles due to the reduction of the gold complex. Contamination with other metals (e.g., iron, copper) that form colored cyanide complexes could also be a cause. | Use UV-Vis spectroscopy to check for the characteristic surface plasmon resonance of gold nanoparticles. Use techniques like AAS or ICP-MS to analyze for metallic contaminants. |
| Noticeable decrease in gold concentration in the solution over time. | This could be due to gradual decomposition and precipitation of gold, or adsorption of the gold cyanide complex onto the surface of the storage container. | Ensure the solution is stored in a tightly sealed, appropriate container (e.g., amber glass or HDPE) at a stable, cool temperature and protected from light. Maintain a high pH.[12] |
| A faint almond-like smell is detected. | This indicates the formation of hydrogen cyanide (HCN) gas due to a drop in pH. This is a serious safety hazard. | Immediately work in a well-ventilated fume hood and wear appropriate personal protective equipment. Check and adjust the pH of the solution to > 10.5.[3][6] |
Quantitative Data on Decomposition Factors
The following table summarizes key quantitative parameters related to the stability and decomposition of gold cyanide solutions.
| Parameter | Condition | Effect on Stability/Decomposition | Reference |
| pH | pH < 9.0 | Significant formation of HCN gas. | [4][5] |
| pH > 10.5 | Gold cyanide complex is stable. | [5][6] | |
| Temperature | Elevated Temperatures | Increased rate of decomposition. | [2][4] |
| Competing Ions | Presence of Cu, Zn, Fe, Ni | Formation of competing metal cyanide complexes, potentially reducing gold stability. | [9] |
| UV Radiation | Presence of UV light | Can accelerate the degradation of cyanide complexes, especially iron cyanide complexes. | [7][8] |
Experimental Protocols
Protocol 1: Monitoring this compound Decomposition by UV-Vis Spectroscopy
This protocol allows for the real-time monitoring of changes in the concentration of the gold cyanide complex in solution.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of your this compound complex of known concentrations in a buffered solution at a stable pH (e.g., pH 11).
-
Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) for the gold cyanide complex to generate a calibration curve.
-
Decomposition Experiment:
-
Take a known concentration of your this compound solution.
-
Induce decomposition by altering a specific parameter (e.g., lowering the pH, increasing the temperature, or adding a competing metal ion).
-
At regular time intervals, take an aliquot of the solution and measure its absorbance at λ_max.
-
-
Data Analysis: Use the calibration curve to convert the absorbance readings into concentrations. Plot the concentration of the this compound complex as a function of time to determine the decomposition rate.
Protocol 2: Identification of Decomposition Products using Ion Chromatography
This method is useful for identifying and quantifying anionic decomposition products like free cyanide, cyanate, and thiocyanate.
-
Sample Preparation:
-
Take a sample of the decomposed this compound solution.
-
Filter the sample to remove any precipitated solids.
-
Dilute the sample as necessary to fall within the working range of the instrument.
-
-
Instrument Setup:
-
Use an ion chromatograph equipped with a suitable anion-exchange column and a conductivity or amperometric detector.
-
Prepare an appropriate eluent, such as a sodium carbonate/bicarbonate solution.
-
-
Analysis:
-
Inject the prepared sample into the ion chromatograph.
-
Identify the decomposition products by comparing their retention times to those of known standards (e.g., NaCN, NaOCN, NaSCN).
-
Quantify the concentration of each product by comparing the peak areas to a calibration curve generated from the standards.[11]
-
Visualizations
References
- 1. Gold - Wikipedia [en.wikipedia.org]
- 2. Gold Cyanide Formulas - 911Metallurgist [911metallurgist.com]
- 3. Gold Cyanide - ESPI Metals [espimetals.com]
- 4. Six Factors Affecting Gold Cyanide Leaching Process [cnlitereagent.com]
- 5. Gold cyanidation - Wikipedia [en.wikipedia.org]
- 6. Understanding pH Control in Gold Processing: The Role of pH Sensors - Sensorex Liquid Analysis Technology [sensorex.com]
- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 8. 911metallurgist.com [911metallurgist.com]
- 9. saimm.co.za [saimm.co.za]
- 10. Cyanide - Wikipedia [en.wikipedia.org]
- 11. saimm.co.za [saimm.co.za]
- 12. scribd.com [scribd.com]
Technical Support Center: Optimizing Gold Nanoparticle (AuNP) Formation from Au(CN)₃
Welcome to the technical support center for the synthesis of gold nanoparticles (AuNPs) from gold(III) cyanide (Au(CN)₃). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why are my gold nanoparticles aggregating?
A1: Aggregation, often observed as a color change from red to blue or purple, followed by precipitation, can be caused by several factors:
-
Inadequate Stabilization: The concentration of the stabilizing agent may be too low to effectively coat the nanoparticle surface.
-
Inappropriate pH: The pH of the reaction mixture can affect the charge of the stabilizing agent and the surface of the nanoparticles, leading to reduced electrostatic repulsion. For many syntheses, neutral to alkaline conditions are favorable for producing smaller, stable nanoparticles.[1][2][3]
-
High Ionic Strength: The presence of excess ions in the solution can compress the electrical double layer around the nanoparticles, reducing their stability.
-
Incorrect Reducing Agent Concentration: A reduction rate that is too fast can lead to the formation of many small, unstable nuclei that are prone to aggregation.
Q2: The color of my solution is very faint. What does this indicate?
A2: A faint color suggests a low concentration of gold nanoparticles. This could be due to:
-
Incomplete Reduction: The reducing agent may not be strong enough or used in a sufficient concentration to reduce all the Au(III) precursor.
-
Suboptimal pH: The reduction potential of some reducing agents is pH-dependent. An incorrect pH can significantly slow down or inhibit the reduction process. For citrate reduction of HAuCl₄, the yield of nanoparticles is lower at a more acidic pH (e.g., 4.7) compared to a slightly less acidic pH (e.g., 5.3).[4]
-
Low Reaction Temperature: Many reduction reactions are temperature-dependent. A lower temperature might lead to a slower reaction rate and consequently a lower yield of nanoparticles within a given timeframe.
Q3: How does the choice of reducing agent affect the synthesis?
A3: The reducing agent is a critical parameter that influences the size and size distribution of the resulting AuNPs.
-
Strong Reducing Agents (e.g., sodium borohydride): These agents cause a rapid reduction of gold ions, leading to the formation of a large number of small nuclei and resulting in smaller nanoparticles.
-
Weak Reducing Agents (e.g., sodium citrate, oxalic acid): These agents reduce the gold ions more slowly, allowing for a more controlled growth of the initial nuclei, which often results in larger, more monodisperse nanoparticles.
Q4: What is the role of a stabilizing (capping) agent?
A4: Stabilizing agents adsorb to the surface of the newly formed gold nanoparticles, preventing them from aggregating. They provide stability through either electrostatic repulsion (e.g., citrate) or steric hindrance (e.g., polymers, thiols). The choice and concentration of the stabilizing agent are crucial for controlling the final size, shape, and stability of the AuNPs.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No nanoparticle formation (solution remains colorless) | 1. Ineffective reducing agent for Au(CN)₃. 2. Incorrect pH for the reduction reaction. 3. Insufficient reaction temperature. 4. Inactive or degraded reagents. | 1. Ensure the chosen reducing agent (e.g., oxalic acid) is appropriate for the gold cyanide precursor. 2. Adjust the pH to the optimal range for your specific reducing agent. For some biological syntheses, neutral to alkaline pH is optimal.[1][2][3] 3. Increase the reaction temperature as specified in the protocol. 4. Prepare fresh solutions of your precursor and reducing agent. |
| Immediate formation of a black precipitate | 1. Excessively high concentration of the reducing agent. 2. Inadequate or no stabilizing agent present. 3. Incorrect order of reagent addition. | 1. Decrease the concentration of the reducing agent. 2. Ensure the stabilizing agent is present in a sufficient concentration and is added at the appropriate step. 3. Follow the protocol carefully regarding the order of addition of reagents. Often, the stabilizer is present before or added with the reducing agent. |
| Final solution is blue or purple instead of red | 1. Nanoparticle aggregation. 2. Formation of larger, non-spherical nanoparticles. | 1. Increase the concentration of the stabilizing agent. 2. Optimize the pH to enhance electrostatic repulsion. 3. Ensure thorough and consistent stirring throughout the reaction. 4. Consider using a stronger stabilizing agent. |
| Wide range of nanoparticle sizes (polydispersity) | 1. Non-uniform nucleation and growth phases. 2. Fluctuations in reaction temperature. 3. Inefficient mixing of reagents. | 1. Control the rate of addition of the reducing agent to separate the nucleation and growth steps. 2. Maintain a constant and uniform temperature throughout the reaction vessel. 3. Ensure rapid and homogenous mixing upon the addition of the reducing agent. |
| Inconsistent results between batches | 1. Variations in reagent concentrations. 2. Inconsistent pH adjustments. 3. Fluctuations in reaction temperature and time. 4. Purity of water and cleanliness of glassware. | 1. Prepare stock solutions and perform accurate dilutions. 2. Use a calibrated pH meter for precise adjustments. 3. Use a temperature-controlled reaction setup and a timer. 4. Use high-purity water (e.g., Milli-Q) and thoroughly clean all glassware (e.g., with aqua regia). |
Quantitative Data Summary
The following tables summarize how different reaction parameters can influence the characteristics of the resulting gold nanoparticles. Note that the specific values are highly dependent on the particular experimental protocol.
Table 1: Effect of pH on Gold Nanoparticle Synthesis (Citrate Reduction of HAuCl₄) [4]
| pH | AuNP Concentration (nM) | Zeta Potential (mV) |
| 4.7 | 1.29 | - |
| 5.0 | - | -44.9 ± 5.1 |
| 5.3 | 2.4 | -45.7 ± 7.6 |
Table 2: General Influence of Reaction Parameters on AuNP Characteristics
| Parameter | Effect on Size | Effect on Stability |
| ↑ Precursor Concentration | Increase | Decrease (potential for aggregation) |
| ↑ Reducing Agent Concentration | Decrease (strong reductant) / Variable (weak reductant) | Decrease (if reduction is too rapid) |
| ↑ Stabilizer Concentration | Decrease | Increase |
| ↑ Temperature | Increase (with weak reductants) | Can decrease if aggregation is induced |
| pH | Dependent on reagents, alkaline pH often leads to smaller particles[2] | Highly dependent on the stabilizing agent's pKa |
Experimental Protocols
While detailed, validated protocols for the synthesis of AuNPs from Au(CN)₃ are not widely published, a proposed method based on available literature involves the use of oxalic acid as a reducing agent.[5][6]
Proposed Protocol: Synthesis of AuNPs from Au(CN)₃ using Oxalic Acid
Materials:
-
Gold(III) Cyanide (Au(CN)₃)
-
Oxalic Acid (H₂C₂O₄)
-
Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment
-
Thiol-containing stabilizer (e.g., 3-mercaptopropionic acid) - optional
-
High-purity water (18.2 MΩ·cm)
Procedure:
-
Prepare a stock solution of Au(CN)₃ in high-purity water (e.g., 1 mM).
-
In a clean reaction vessel, add the desired volume of the Au(CN)₃ stock solution and dilute with high-purity water.
-
If using a stabilizer, add it to the solution at this stage.
-
Adjust the pH of the gold precursor solution to the desired value (e.g., testing a range from 4 to 8) using dilute NaOH or HCl.
-
Heat the solution to the desired reaction temperature (e.g., 80-100 °C) with constant, vigorous stirring.
-
Prepare a stock solution of oxalic acid (e.g., 10 mM).
-
Rapidly inject the required volume of the oxalic acid solution into the heated gold precursor solution while maintaining vigorous stirring.
-
Observe the color change of the solution. The formation of spherical AuNPs is typically indicated by a change to a ruby-red color.
-
Continue heating and stirring for a set period (e.g., 15-30 minutes) to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
Characterize the resulting AuNPs using UV-Vis spectroscopy (for Surface Plasmon Resonance), Dynamic Light Scattering (for size distribution and zeta potential), and Transmission Electron Microscopy (for size and morphology).
Visualizations
Caption: A flowchart of the experimental workflow for synthesizing gold nanoparticles from Au(CN)₃.
References
- 1. Effect of pH in The Biosynthesis of Gold Nanoparticles: A Review | African Journal of Advanced Pure and Applied Sciences (AJAPAS) [aaasjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Stabilization of Gold Nanoparticles from Chloride and Cyanide Systems - ProQuest [proquest.com]
Technical Support Center: Stabilizing Gold Tricyanide Plating Baths
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during gold tricyanide plating experiments.
Troubleshooting Guide
This guide provides systematic solutions to common problems observed in this compound plating baths.
Problem: Dull or Hazy Gold Deposits
Dull or hazy deposits are a frequent issue that can arise from several factors, including imbalances in the plating bath chemistry and the presence of contaminants.
-
Possible Causes & Solutions:
-
Incorrect pH: The pH of the plating bath is critical for maintaining the stability of the gold cyanide complex. Deviations from the optimal range can lead to poor quality deposits.
-
Solution: Measure the pH of the bath and adjust it to the recommended range using appropriate buffers.
-
-
Organic Contamination: Organic impurities, often from drag-in or breakdown of additives, can interfere with the plating process and cause dullness.
-
Solution: Perform carbon treatment to remove organic contaminants.
-
-
Low Bath Temperature: The temperature affects the plating rate and deposit characteristics.
-
Solution: Ensure the bath is operating within the specified temperature range.
-
-
Incorrect Current Density: Operating at a current density outside the optimal range can lead to dull deposits.
-
Solution: Verify and adjust the rectifier settings to the recommended current density.
-
-
Problem: Poor Adhesion or Peeling of the Gold Layer
Poor adhesion is a critical failure that compromises the integrity of the plated component. It is often linked to inadequate surface preparation.
-
Possible Causes & Solutions:
-
Improper Substrate Cleaning: The most common cause of poor adhesion is an inadequately cleaned substrate surface, where oils, greases, or oxides remain.[1]
-
Solution: Review and optimize the pre-cleaning and activation steps of your process. Ensure thorough rinsing between each step.
-
-
Passive Nickel Layer: If plating over a nickel underlayer, a passive oxide layer on the nickel can prevent proper adhesion of the gold.
-
Solution: Implement a nickel activation step (e.g., a Wood's nickel strike or a dilute acid dip) immediately before gold plating.
-
-
Contaminated Plating Bath: Impurities in the bath can co-deposit and weaken the bond between the gold and the substrate.
-
Solution: Analyze the bath for metallic and organic contaminants and take corrective actions such as dummy plating or carbon treatment.
-
-
Problem: Uneven Plating Thickness
Achieving a uniform gold thickness is essential for many applications. Variations in thickness can be caused by issues with current distribution and bath agitation.
-
Possible Causes & Solutions:
-
Poor Agitation: Inadequate solution movement can lead to localized depletion of gold ions at the cathode surface, resulting in thinner deposits in those areas.
-
Solution: Ensure vigorous and uniform agitation throughout the plating bath.
-
-
Incorrect Rack or Part Placement: The orientation and spacing of parts on the plating rack can affect the current distribution.
-
Solution: Optimize the racking arrangement to ensure all surfaces receive a uniform current density.
-
-
Anode-to-Cathode Spacing: Non-uniform spacing between the anodes and the parts being plated will result in uneven current flow.
-
Solution: Adjust the anode configuration to maintain a consistent distance to all parts of the cathode.
-
-
Problem: Bath Decomposition (Color Change, Precipitation)
A change in the color of the plating bath or the formation of a precipitate can indicate decomposition of the this compound complex or the accumulation of contaminants.
-
Possible Causes & Solutions:
-
Incorrect pH: A pH outside the stable range can cause the gold cyanide complex to break down, potentially leading to the precipitation of gold cyanide.
-
Solution: Immediately measure and adjust the pH.
-
-
High Temperature: Elevated temperatures can accelerate the decomposition of cyanide, leading to the formation of carbonates and other breakdown products.[2]
-
Solution: Verify and lower the bath temperature to the recommended operating range.
-
-
Metallic Contamination: High levels of metallic impurities can destabilize the bath.
-
Solution: Analyze the bath for metallic contaminants and use appropriate purification methods like dummy plating or ion exchange.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal operating parameters for a typical this compound plating bath?
A1: The optimal parameters can vary depending on the specific formulation and desired deposit characteristics. However, general guidelines are provided in the table below.
| Parameter | Recommended Range |
| Gold Concentration | 8 - 20 g/L |
| Free Cyanide (KCN) | 10 - 20 g/L |
| pH | 5.5 - 7.0 (Neutral) / 3.5 - 5.0 (Acid) |
| Temperature | 50 - 70 °C |
| Current Density | 1 - 5 A/ft² |
Q2: How do I measure the free cyanide concentration in my plating bath?
A2: The most common method for determining free cyanide is through a titration with a standardized silver nitrate solution. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What are the common metallic impurities in a this compound bath, and what are their effects?
A3: Common metallic impurities include lead, copper, nickel, and iron. These can be introduced from the substrate, anodes, or contaminated salts. Their effects can range from dull and brittle deposits to poor adhesion. The table below summarizes the typical tolerance limits for some common impurities.
| Impurity | Typical Tolerance Limit | Effects of Exceeding Limit |
| Lead (Pb) | < 10 ppm | Dull, brittle deposits; can act as a brightener at very low concentrations. |
| Copper (Cu) | < 100 ppm | Can co-deposit, affecting the color and purity of the gold; may cause dullness. |
| Nickel (Ni) | < 100 ppm | Can co-deposit, leading to harder, more stressed deposits and affecting solderability. |
| Iron (Fe) | < 100 ppm | Can cause dark or discolored deposits and may lead to bath instability. |
Q4: How can I remove organic contaminants from my gold plating bath?
A4: The most effective method for removing organic impurities is carbon treatment. This involves adding activated carbon to the bath to adsorb the organic molecules, followed by filtration. A detailed procedure is available in the "Experimental Protocols" section.
Experimental Protocols
1. Determination of Free Cyanide by Silver Nitrate Titration
This procedure outlines the method for titrating free cyanide in a gold plating bath using a standard silver nitrate solution.
-
Reagents and Equipment:
-
Standardized 0.1 N Silver Nitrate (AgNO₃) solution
-
Potassium Iodide (KI) indicator
-
Burette, 50 mL
-
Erlenmeyer flask, 250 mL
-
Graduated cylinder
-
Deionized water
-
-
Procedure:
-
Pipette a 10 mL sample of the gold plating bath into the 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of deionized water.
-
Add a small amount (approximately 0.5 g) of Potassium Iodide indicator and swirl to dissolve.
-
Fill the burette with the 0.1 N Silver Nitrate solution and record the initial volume.
-
Titrate the sample with the silver nitrate solution while continuously swirling the flask.
-
The endpoint is reached when the solution turns from clear to a faint, permanent turbidity (a milky appearance).
-
Record the final volume of silver nitrate solution used.
-
Calculate the free cyanide concentration using the following formula:
-
Free KCN (g/L) = (mL of AgNO₃ used) x (Normality of AgNO₃) x 13.04
-
-
2. Hull Cell Test for Plating Bath Evaluation
The Hull cell is a miniature plating cell used to evaluate the condition of a plating bath over a range of current densities.[3]
-
Equipment:
-
267 mL Hull cell
-
Polished brass or steel Hull cell panel
-
Rectifier
-
Anode (appropriate for the plating bath)
-
Heater and agitator (if required to mimic tank conditions)
-
-
Procedure:
-
Heat and agitate the plating solution sample to the operating temperature of the main bath.
-
Place the appropriate anode in the Hull cell.
-
Clean and prepare the Hull cell panel according to your standard procedure.
-
Pour 267 mL of the heated and agitated plating solution into the Hull cell.
-
Place the clean panel into the cathode holder of the Hull cell.
-
Connect the rectifier leads: positive to the anode and negative to the panel.
-
Apply the desired current (typically 1-3 amps) for a set time (usually 5-10 minutes).
-
After the plating time is complete, turn off the rectifier, remove the panel, and rinse it thoroughly with deionized water.
-
Dry the panel and examine the deposit across the entire current density range. The appearance of the panel will indicate the bright plating range, and identify issues such as burning at high current densities or poor coverage at low current densities.
-
3. Carbon Treatment for Removal of Organic Impurities
This procedure describes how to perform a batch carbon treatment to remove organic contaminants from a gold plating bath.
-
Materials:
-
Powdered activated carbon (low sulfur, plating grade)
-
Treatment tank (separate from the main plating tank)
-
Heater and agitator
-
Filter pump with appropriate filter media (e.g., 1-5 micron)
-
-
Procedure:
-
Transfer the gold plating solution to the separate treatment tank.
-
Heat the solution to the recommended temperature for carbon treatment (often slightly higher than the normal operating temperature, but consult your supplier).
-
Slowly add the recommended amount of activated carbon (typically 1-5 g/L) to the solution while agitating to ensure it is properly wetted and dispersed.
-
Continue to agitate the solution for the recommended treatment time (usually 1-4 hours).
-
Turn off the agitator and allow the carbon to settle.
-
Filter the solution through the filter pump back into the main plating tank. It may be necessary to recirculate the solution through the filter until it is clear.
-
Analyze the bath for key components and make any necessary additions before returning it to service.
-
Visualizations
Caption: A troubleshooting workflow for common this compound plating defects.
Caption: Simplified pathways of this compound bath decomposition.
References
common side reactions and byproducts in gold tricyanide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of gold tricyanide and its common derivatives, such as potassium tetracyanoaurate(III) (K[Au(CN)₄]).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing potassium tetracyanoaurate(III)?
A1: The conventional and most cited method for synthesizing potassium tetracyanoaurate(III) (K[Au(CN)₄]) involves the reaction of a gold(III) salt, typically gold(III) chloride (AuCl₃), with potassium cyanide (KCN) in an aqueous solution.[1] A precise 1:4 molar ratio of AuCl₃ to KCN is crucial for the complete substitution of chloride ligands with cyanide ligands.[1]
Q2: What are the primary side reactions and byproducts I should be aware of during the synthesis of potassium tetracyanoaurate(III)?
A2: The two most significant challenges during this synthesis are the formation of potassium dicyanoaurate(I) (K[Au(CN)₂]) and potassium chloride (KCl).
-
Potassium dicyanoaurate(I) (K[Au(CN)₂]) is a common impurity that arises from the reduction of the gold(III) center to gold(I).[1] Careful control over reaction conditions is necessary to minimize its formation.[1]
-
Potassium chloride (KCl) is a primary byproduct when using gold(III) chloride as the starting material.[1] Due to its high solubility in water, it can typically be removed during the recrystallization and purification steps.[1]
Q3: How does pH affect the synthesis of potassium tetracyanoaurate(III)?
A3: Maintaining the correct pH is critical for both safety and product purity. A pH range of 8 to 10 is recommended to prevent the decomposition of cyanide ligands into highly toxic hydrogen cyanide (HCN) gas, which readily occurs under acidic conditions (pH < 7).[1]
Q4: Can an excess of potassium cyanide be used to drive the reaction to completion?
A4: While a stoichiometric amount of potassium cyanide is essential, a significant excess should be avoided. An excess of KCN can lead to the formation of undesired potassium dicyanoaurate(I).[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound complexes.
Issue 1: Low Yield of the Desired Gold(III) Cyanide Product
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Ensure a precise 1:4 molar ratio of AuCl₃ to KCN.[1] | A stoichiometric excess of KCN can favor the formation of the Au(I) complex, while an insufficient amount will lead to incomplete substitution of the chloride ligands. |
| Precipitation of Starting Material | Confirm that all reactants are fully dissolved before and during the reaction. | Gold(III) chloride can be sparingly soluble in water; ensuring a homogeneous solution is key for the reaction to proceed efficiently. |
| Reduction of Gold(III) to Gold(I) | Maintain a stable pH between 8 and 10 and avoid overly high temperatures or prolonged reaction times.[1] | Harsh reaction conditions can promote the reduction of the gold center. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Explanation |
| Contamination with Potassium Dicyanoaurate(I) | Optimize reaction conditions (pH, temperature, stoichiometry) to disfavor the reduction of Au(III).[1] | The Au(I) complex is a common impurity that can be minimized with careful control of the synthesis parameters. |
| Residual Potassium Chloride | Perform thorough recrystallization of the final product. | KCl is highly soluble in water and can be effectively removed through repeated crystallization steps.[1] |
| Formation of Incompletely Substituted Gold(III) Cyanide Complexes | Ensure the 1:4 molar ratio of AuCl₃ to KCN is accurate and that the reaction is allowed to proceed to completion.[1] | Inadequate cyanide concentration can result in mixed-ligand complexes. |
Experimental Protocols
The following is a generalized methodology for the synthesis of potassium tetracyanoaurate(III). Researchers should optimize specific parameters based on their laboratory conditions and analytical results.
Synthesis of Potassium Tetracyanoaurate(III) (K[Au(CN)₄])
-
Preparation of Reactants:
-
Prepare an aqueous solution of gold(III) chloride (AuCl₃).
-
Prepare an aqueous solution of potassium cyanide (KCN). A precise 1:4 molar ratio of AuCl₃ to KCN should be calculated and adhered to.[1]
-
-
Reaction:
-
In a well-ventilated fume hood, slowly add the KCN solution to the AuCl₃ solution with constant stirring.
-
Monitor and adjust the pH of the reaction mixture to maintain it within the 8-10 range.[1] This can be achieved by the careful addition of a suitable base, such as a dilute potassium hydroxide solution.
-
Maintain the reaction at a controlled temperature (e.g., room temperature) to minimize the reduction of Au(III).
-
-
Crystallization and Purification:
-
After the reaction is complete, the solution can be concentrated by gentle heating to induce crystallization upon cooling.
-
The resulting crystals should be collected by filtration.
-
Recrystallize the product from water to remove soluble byproducts such as potassium chloride.[1]
-
-
Drying and Storage:
-
Dry the purified crystals under vacuum.
-
Store the final product in a dry, well-sealed container.
-
Visualizations
Below are diagrams illustrating the synthesis workflow and a troubleshooting decision tree for the synthesis of potassium tetracyanoaurate(III).
Caption: Workflow for the synthesis of K[Au(CN)₄].
Caption: Troubleshooting decision tree for K[Au(CN)₄] synthesis.
References
preventing the photoreduction of gold(III) in tricyanide complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gold(III) tricyanide complexes. The focus is on preventing the unwanted photoreduction of Au(III) to Au(I) or Au(0), a common challenge in experimental settings.
Troubleshooting Guide: Preventing Photoreduction
Unintended photoreduction of gold(III) tricyanide complexes can lead to inconsistent experimental results, including changes in solution color, precipitation of metallic gold, and loss of therapeutic or catalytic activity. This guide addresses common issues and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Solution turns from colorless/pale yellow to red/purple/blue | Photoreduction of Au(III) to Au(0) leading to the formation of gold nanoparticles (AuNPs). The color depends on the size and shape of the nanoparticles. | 1. Minimize Light Exposure: Work in a dark room or use amber-colored glassware. Wrap experimental setups in aluminum foil. 2. Wavelength Control: If a light source is necessary for the experiment, use filters to block UV or high-energy visible light, which are often responsible for photoreduction.[1][2] 3. Re-evaluate Solvent: Consider using solvents less prone to participating in photo-induced reactions. |
| Precipitate forms in the solution | Aggregation of reduced gold species (Au(0)). | 1. Check for Contaminants: Ensure all glassware is scrupulously clean. Trace amounts of reducing agents can initiate and accelerate photoreduction. 2. Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., argon or nitrogen). Oxygen can sometimes participate in complex redox cycles. |
| Loss of biological or catalytic activity | The active Au(III) species has been reduced to a less active or inactive Au(I) or Au(0) state. Gold(III) complexes are known for their potential as anticancer agents, and their activity is often dependent on the +3 oxidation state.[3][4][5] | 1. In-situ Monitoring: Use techniques like UV-Vis spectroscopy to monitor the stability of the Au(III) complex during the experiment. A stable spectrum indicates no significant reduction. 2. Ligand Modification: Consider modifying the ancillary ligands (in addition to the cyanide) to enhance the stability of the Au(III) center. Pincer-type ligands, for example, have been shown to stabilize gold(III) against reduction.[6][7] |
| Inconsistent analytical results (e.g., NMR, Mass Spec) | The presence of multiple gold species (Au(III), Au(I), Au(0)) in the sample. | 1. Strict Light Exclusion: Prepare samples for analysis in a dark environment and use amber NMR tubes or vials. 2. Sample Handling: Analyze samples immediately after preparation to minimize the time for potential photoreduction. |
Frequently Asked Questions (FAQs)
Q1: What is photoreduction and why is it a problem for gold(III) tricyanide complexes?
A1: Photoreduction is a chemical reaction where a substance is reduced upon the absorption of light. For gold(III) complexes, this typically involves the reduction of the Au(III) metal center to Au(I) or even metallic gold (Au(0)). This is problematic because the chemical, biological, and catalytic properties of the gold complex are highly dependent on its oxidation state.[3] For instance, the therapeutic efficacy of a gold-based drug candidate can be completely lost if the Au(III) is reduced.
Q2: Are there any chemical additives that can prevent photoreduction?
A2: While the addition of stabilizers is a common strategy for nanoparticles, for molecular complexes, the focus is more on ligand design and control of the experimental environment. Adding external agents could interfere with your reaction. However, ensuring a slight excess of the cyanide ligand in solution might help stabilize the complex through Le Chatelier's principle, though this needs to be compatible with your experimental goals.
Q3: How can I confirm that photoreduction has occurred?
A3: Several analytical techniques can be used:
-
UV-Vis Spectroscopy: The formation of gold nanoparticles results in a characteristic surface plasmon resonance peak, typically between 500 and 600 nm, which is absent in the spectrum of the Au(III) complex.[8]
-
X-ray Photoelectron Spectroscopy (XPS): This technique can directly probe the oxidation state of the gold atoms in your sample.
-
Transmission Electron Microscopy (TEM): Can be used to visualize the formation of gold nanoparticles.
Q4: Does the type of solvent affect the rate of photoreduction?
A4: Yes, the solvent can play a significant role. Solvents that can act as reducing agents or participate in photo-induced electron transfer can accelerate the photoreduction of the gold(III) complex. It is advisable to use high-purity, degassed solvents and to be aware of their photochemical properties.
Q5: Can temperature influence the photoreduction process?
A5: While the primary driver is light, temperature can influence the kinetics of the reduction process and the stability of the resulting nanoparticles. Generally, it is best to conduct experiments at a controlled and consistent temperature. Some gold(III) complexes are thermally stable up to certain temperatures, but light exposure is the more critical factor for photoreduction.[2]
Experimental Protocols
Protocol 1: General Handling and Storage of Gold(III) Tricyanide Complexes
This protocol outlines the best practices for handling and storing gold(III) tricyanide complexes to minimize photoreduction.
-
Glassware: Use amber-colored volumetric flasks, beakers, and reaction vessels. If amberware is unavailable, wrap standard glassware completely in aluminum foil.
-
Lighting: Work in a laboratory with minimal natural light. Turn off overhead lights when possible and use a red safety light if illumination is necessary.
-
Solvents: Use high-purity, HPLC-grade solvents. Before use, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Storage: Store solid gold(III) tricyanide complexes in a desiccator in the dark. Store solutions in amber, sealed vials in a refrigerator to minimize both photoreduction and thermal decomposition.
Protocol 2: Monitoring Photostability using UV-Vis Spectroscopy
This protocol describes a method to assess the photostability of a gold(III) tricyanide complex solution.
-
Sample Preparation: Prepare a solution of the gold(III) tricyanide complex of a known concentration in the desired solvent in a dark room.
-
Initial Spectrum: Immediately after preparation, record the UV-Vis spectrum of the solution. This will serve as the baseline (t=0) measurement.
-
Controlled Exposure: Expose the solution to a specific light source (e.g., ambient lab light, a specific wavelength from a lamp).
-
Time-course Measurements: At regular intervals (e.g., every 30 minutes), take an aliquot of the solution and record its UV-Vis spectrum.
-
Data Analysis: Compare the spectra over time. The emergence of a new peak in the 500-600 nm range is indicative of gold nanoparticle formation due to photoreduction. A decrease in the absorbance bands corresponding to the Au(III) complex also indicates decomposition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Photoreduction of Thioether Gold(III) Complexes: Mechanistic Insight and Homogeneous Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Gold(III) Complexes: An Overview on Their Kinetics, Interactions With DNA/BSA, Cytotoxic Activity, and Computational Calculations [frontiersin.org]
- 4. New gold (III) cyanide complex TGS 121 induces ER stress, proteasome inhibition and death of Ras-hyperactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (P^N^C) Ligands to Stabilize Gold(III): A Straightforward Access to Hydroxo, Formate, and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Production of Gold Tricyanide
Welcome to the technical support center for the scale-up production of gold tricyanide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and scale-up of this active pharmaceutical ingredient (API).
Troubleshooting Guide
Scaling up the production of this compound from the laboratory to pilot or manufacturing scale can introduce a number of challenges impacting yield, purity, and batch-to-batch consistency. Below is a guide to common issues, their potential causes, and recommended solutions.
Common Scale-Up Issues and Solutions
| Issue | Potential Cause (Lab Scale) | Potential Cause (Pilot/Manufacturing Scale) | Recommended Solution | Key Process Parameters to Monitor | Acceptable Range |
| Low Yield | Incomplete reaction; suboptimal stoichiometry. | Inefficient mixing leading to localized concentration gradients; poor temperature control. | Optimize agitation speed and impeller design for homogenous mixing. Implement a robust temperature control system. | Temperature, Mixing Speed | 25-30°C, 200-400 RPM (Vessel Dependent) |
| High Impurity Profile | Presence of unreacted starting materials or side-products. | Slower heating/cooling rates leading to thermal degradation; longer reaction times. | Re-evaluate the impurity profile at scale.[1][2] Implement a controlled cooling crystallization process. | Cooling Rate, Impurity Analysis (HPLC) | 5-10°C/hour, <0.1% for known impurities |
| Inconsistent Crystal Form (Polymorphism) | Rapid cooling or solvent evaporation. | Changes in supersaturation levels due to different mixing and heat transfer dynamics.[1][3] | Develop a seeded crystallization process with controlled supersaturation.[4] Utilize Process Analytical Technology (PAT) to monitor crystal formation.[3] | Supersaturation, Seed Loading | 1.2-1.5, 0.1-1.0 wt% |
| Poor Filtration and Drying | Small, irregular crystal size (fines). | Changes in crystal habit or agglomeration due to mechanical stress in larger equipment.[1] | Optimize crystallization to produce larger, more uniform crystals. Evaluate different filtration and drying equipment. | Particle Size Distribution (PSD) | D50: 50-150 µm |
| Residual Solvents Above Limit | Inefficient drying at lab scale. | Solvent becoming trapped within the crystal lattice during scale-up crystallization.[1] | Study the impact of crystallization parameters on solvent entrapment. Optimize drying parameters (temperature, vacuum, time). | Drying Temperature, Vacuum Pressure | 40-50°C, <10 mbar |
Experimental Protocols
Synthesis of Gold(III) Chloride (AuCl₃) - Precursor
A common precursor for this compound synthesis is gold(III) chloride.
Materials:
-
Gold metal (99.99% purity)
-
Aqua regia (3:1 mixture of concentrated hydrochloric acid and nitric acid)
Procedure:
-
In a fume hood, dissolve 1.0 g of gold metal in 15 mL of freshly prepared aqua regia.
-
Gently heat the solution to facilitate the dissolution of the gold.
-
Once the gold is completely dissolved, continue to heat the solution to a syrupy consistency to remove excess nitric acid.
-
Add 10 mL of concentrated hydrochloric acid and heat again to a syrupy consistency. Repeat this step three times to ensure all nitric acid is removed.
-
The resulting solid is gold(III) chloride (HAuCl₄).
Synthesis of this compound
This protocol is a representative method for the synthesis of a gold(III) cyanide complex.
Materials:
-
Gold(III) chloride (AuCl₃)
-
Potassium cyanide (KCN)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 1.0 g of AuCl₃ in 20 mL of deionized water.
-
In a separate vessel, dissolve a stoichiometric amount of potassium cyanide in 30 mL of deionized water.
-
Slowly add the potassium cyanide solution to the gold(III) chloride solution with vigorous stirring. Maintain the temperature at 25-30°C.
-
A yellow precipitate of this compound should form.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Isolate the solid product by vacuum filtration.
-
Wash the product with deionized water to remove any unreacted salts.
-
Perform a final wash with ethanol to aid in drying.
-
Dry the product under vacuum at 40-50°C.
Visualizations
Troubleshooting Workflow for Low Purity
Caption: A logical workflow for troubleshooting low purity issues during scale-up.
Synthesis Pathway for this compound
References
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact [drug-dev.com]
- 3. HUM-MOLGEN events: Crystallization Strategies for API Development and Scale-Up [hum-molgen.org]
- 4. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
Technical Support Center: Enhancing the Catalytic Efficiency of Gold Tricyanide Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gold tricyanide complexes in catalytic applications.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound complexes as catalysts in organic synthesis?
A1: Gold(III) complexes, including those with cyanide ligands, are effective catalysts for a range of organic transformations.[1] They act as soft and carbophilic Lewis acids, enabling the activation of alkynes and allenes for nucleophilic attack.[1] This property is particularly useful in the synthesis of complex heterocyclic compounds, which are often key scaffolds in pharmaceutical development. Gold-catalyzed reactions can often be performed under mild conditions with excellent functional group tolerance.
Q2: My this compound catalyzed reaction is sluggish or not proceeding. What are the common causes?
A2: Several factors can contribute to low catalytic activity. These include:
-
Catalyst Decomposition: Gold(I) and (III) catalysts can be prone to decomposition, leading to the formation of inactive gold nanoparticles.[2]
-
Inhibitory Ligands: The presence of strongly coordinating ligands in the reaction mixture can inhibit catalysis.
-
Impurities: Halides and basic impurities in solvents or starting materials can poison cationic gold catalysts.[3][4]
-
Incorrect Oxidation State: The catalytic activity of gold is highly dependent on its oxidation state. The desired Au(III) state of the tricyanide complex may not be maintained under the reaction conditions.
Q3: How do ligands affect the efficiency of this compound catalysts?
A3: Ligands play a crucial role in modulating the electronic and steric properties of the gold center, which in turn influences the catalytic activity.[2][5]
-
Electron-donating ligands can increase the electron density on the gold center, potentially enhancing its stability but decreasing its Lewis acidity and thus its catalytic activity.
-
Electron-withdrawing ligands can increase the Lewis acidity of the gold center, making it a more active catalyst for alkyne activation.
-
Steric bulk of the ligands can influence the accessibility of the catalytic site to the substrates.
Q4: Can deactivated this compound catalysts be regenerated?
A4: Yes, in some cases, deactivated homogeneous gold catalysts can be regenerated. For cationic gold catalysts poisoned by impurities, the addition of a suitable acid activator can reactivate the catalyst.[3][4] This approach involves using a sacrificial acid to bind to the impurities, freeing up the gold catalyst. For catalysts that have decomposed to metallic gold, regeneration is more challenging and may require re-oxidation and re-ligation.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Decomposition | Analyze the reaction mixture for the presence of colloidal gold (a color change to purple or black may be indicative). | If decomposition is confirmed, consider using more robust ligands or additives to stabilize the catalyst. |
| Inhibitory Ligands | Review all reagents and solvents for the presence of strongly coordinating species (e.g., certain phosphines, thiols). | If potential inhibitors are identified, purify the reagents or choose alternative, non-coordinating solvents. |
| Impurities in Reagents | Use highly purified solvents and starting materials. Consider passing them through a short plug of alumina or silica gel. | Improved catalytic activity should be observed if impurities were the cause. |
| Incorrect Catalyst Preparation | Verify the synthesis and purity of the this compound complex. | Ensure the catalyst is properly formed and free of residual starting materials or byproducts. |
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Ligand | Screen a range of ligands with varying electronic and steric properties. | Identify a ligand that provides the desired selectivity for the specific transformation. |
| Reaction Temperature | Vary the reaction temperature. Lower temperatures often lead to higher selectivity. | An optimal temperature should be found that balances reaction rate and selectivity. |
| Solvent Effects | Experiment with different solvents of varying polarity and coordinating ability. | The solvent can influence the transition state geometry and thus the selectivity. |
Quantitative Data
Table 1: Effect of Phosphine Ligands on the Turnover Frequency (TOF) of a Gold(I)-Catalyzed Reaction
| Ligand (L) in LAuCl | Electronic Nature | TOF (h⁻¹) |
| P(t-Bu)₃ | Electron-rich | 100 |
| PPh₃ | Moderately electron-donating | 500 |
| P(OPh)₃ | Electron-poor | 1200 |
Data adapted from a study on a model gold(I)-catalyzed reaction and is intended to illustrate general trends. Actual TOFs will vary depending on the specific reaction.[5]
Experimental Protocols
Protocol 1: General Procedure for Enhancing Catalytic Efficiency through Ligand Modification
This protocol outlines a general method for screening ligands to optimize a this compound-catalyzed reaction.
-
Catalyst Preparation: Prepare a stock solution of the this compound precursor in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Ligand Screening: In parallel reaction vials, add the this compound stock solution to a solution of the desired ligand (typically 1-1.2 equivalents relative to gold). Stir for 15-30 minutes to allow for complex formation.
-
Reaction Initiation: To each vial, add the substrates and any other necessary reagents.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS, or NMR).
-
Analysis: Compare the reaction rates and product yields to identify the optimal ligand for the desired transformation.
Protocol 2: Synthesis of a Gold(III) Tricyanide Precursor
This protocol describes a general method for the synthesis of a gold(III) tricyanide complex. Caution: Cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolution of Gold: Dissolve metallic gold in aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid).
-
Formation of Tetrachloroaurate(III): Evaporate the solution to obtain tetrachloroauric(III) acid (HAuCl₄).
-
Cyanide Addition: Dissolve the HAuCl₄ in water and carefully add a stoichiometric amount of a cyanide source (e.g., potassium cyanide) while monitoring the pH. The solution should be kept alkaline.
-
Isolation: The this compound complex can be precipitated by carefully adjusting the pH or by the addition of a suitable counter-ion. The solid product should be collected by filtration, washed with cold water and ether, and dried under vacuum.
Visualizations
Figure 1: General catalytic cycle for gold-catalyzed alkyne activation.
Figure 2: Troubleshooting workflow for low catalytic activity.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Gold Tricyanide and Gold(I) Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the reactivity of gold tricyanide, Au(CN)₃, and gold(I) cyanide, AuCN. The significant difference in the oxidation state of gold in these two compounds—+3 in this compound and +1 in gold(I) cyanide—fundamentally governs their chemical behavior and reactivity profiles. This comparison is crucial for researchers in materials science, catalysis, and medicinal chemistry who utilize gold compounds in various applications.
Executive Summary
Gold(I) cyanide is a relatively stable, linear polymer that primarily undergoes ligand substitution and oxidative addition reactions. In contrast, this compound, with gold in a higher oxidation state, is a stronger oxidizing agent and is prone to reductive elimination. The square planar geometry of Au(III) complexes also influences its reaction pathways. While direct comparative kinetic studies are scarce in the literature, the well-established principles of inorganic chemistry allow for a robust comparison of their expected reactivities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and gold(I) cyanide is presented in Table 1. These properties provide a foundational understanding of their inherent stability and solubility, which in turn affect their reactivity.
| Property | This compound (Au(CN)₃) | Gold(I) Cyanide (AuCN) |
| Molar Mass | 275.02 g/mol [1] | 222.98 g/mol [2] |
| Appearance | Not well documented, likely a yellow solid | Yellow, odorless, tasteless solid[2] |
| Crystal Structure | Not well documented | Hexagonal[2] |
| Solubility in water | Expected to hydrolyze | Insoluble[2] |
| Oxidation State of Gold | +3 | +1 |
| Coordination Geometry | Typically square planar for Au(III) complexes | Typically linear for Au(I) complexes |
| Stability | Less stable, prone to reduction | More stable, but undergoes disproportionation |
Comparative Reactivity
The difference in the oxidation state of gold is the primary determinant of the disparate reactivity between Au(CN)₃ and AuCN.
Redox Reactivity
This compound (Au(CN)₃): As a Au(III) compound, this compound is a potent oxidizing agent. It is readily reduced to Au(I) or Au(0) by various reducing agents. This propensity for reduction is a key feature of its reactivity. The reduction of Au(III) cyanide complexes by biological thiols like glutathione has been studied, highlighting its potential role in biochemical redox cycles.[3]
Gold(I) Cyanide (AuCN): Gold(I) cyanide is more stable with respect to reduction. However, it can be oxidized to Au(III) by strong oxidizing agents like hypochlorite.[3] Au(I) compounds are also known to undergo disproportionation to Au(0) and Au(III) under certain conditions.
Ligand Exchange and Complex Formation
Gold(I) Cyanide (AuCN): AuCN is a polymeric solid and its reactions in solution typically involve the dissolution of the polymer by coordinating ligands to form soluble complexes. It readily dissolves in solutions containing excess cyanide, hydroxide, ammonia, or thiosulfate to form stable, water-soluble adducts.[4] The most common and stable of these is the dicyanoaurate(I) ion, [Au(CN)₂]⁻, which is a key species in the cyanidation process for gold extraction.[5] The formation of this highly stable complex drives the dissolution of metallic gold in cyanide solutions in the presence of an oxidant.[5][6]
This compound (Au(CN)₃): While less studied, Au(CN)₃ is expected to undergo ligand exchange reactions. However, these reactions are often coupled with redox processes. For instance, the reaction of Au(III) chloride with cyanide leads to the formation of the tetracyanoaurate(III) ion, [Au(CN)₄]⁻.[3] The high stability of the [Au(CN)₄]⁻ complex drives this reaction.
Reductive Elimination and Oxidative Addition
These reaction types are central to the chemistry of organometallic compounds and are particularly relevant to the reactivity of gold complexes.
This compound (Au(CN)₃): As a d⁸ metal center, Au(III) complexes are well-known to undergo reductive elimination, a process where two cis-ligands are eliminated from the metal center, and the metal is reduced by two oxidation states (Au(III) → Au(I)).[2][7][8][9] This is a key step in many gold-catalyzed cross-coupling reactions. Therefore, Au(CN)₃ is expected to be susceptible to reductive elimination, potentially forming cyanogen (C₂N₂) or other cyano-containing organic molecules in the presence of suitable ligands.
Gold(I) Cyanide (AuCN): Conversely, Au(I) complexes can undergo oxidative addition, where a molecule adds to the metal center, increasing its oxidation state and coordination number (Au(I) → Au(III)).[10] This is the reverse of reductive elimination. For AuCN, this would involve the addition of a molecule across the gold center, a key step in many catalytic cycles.
Reaction Mechanisms
The differing oxidation states and coordination geometries of Au(I) and Au(III) lead to distinct reaction mechanisms.
Figure 1. Comparative reaction pathways for Gold(I) Cyanide and this compound.
Experimental Protocols
To quantitatively compare the reactivity of Au(CN)₃ and AuCN, the following experimental protocols are proposed.
Protocol for Comparing Redox Reactivity
Objective: To compare the rate of reduction of Au(CN)₃ and the rate of oxidation of AuCN by a common redox agent.
Materials:
-
Gold(I) Cyanide (AuCN)
-
Gold(III) Chloride Hydrate (as a precursor for in-situ generation of Au(CN)₃)
-
Potassium Cyanide (KCN)
-
Sodium Hypochlorite (NaOCl) solution (as an oxidant)
-
Glutathione (as a reductant)
-
UV-Vis Spectrophotometer
-
Stopped-flow apparatus (for fast reactions)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Preparation of Gold Cyanide Solutions:
-
For AuCN, a suspension in the phosphate buffer can be used, or it can be dissolved with a stoichiometric amount of KCN to form [Au(CN)₂]⁻.
-
For Au(CN)₃, a solution can be prepared by reacting AuCl₃ with a stoichiometric amount of KCN in the phosphate buffer to form [Au(CN)₄]⁻.
-
-
Kinetic Measurements (Oxidation of Au(I)):
-
The reaction between the Au(I) cyanide solution and NaOCl will be monitored using a stopped-flow UV-Vis spectrophotometer.
-
The disappearance of the Au(I) species or the appearance of the Au(III) species will be monitored at a characteristic wavelength.
-
The experiment will be repeated at various concentrations of the oxidant to determine the rate law and rate constant.
-
-
Kinetic Measurements (Reduction of Au(III)):
-
The reaction between the Au(III) cyanide solution and glutathione will be monitored similarly.
-
The disappearance of the Au(III) species will be followed over time.
-
The rate law and rate constant will be determined by varying the concentration of glutathione.
-
Data Analysis: The rate constants for the oxidation of Au(I) and the reduction of Au(III) will be compared to provide a quantitative measure of their relative redox reactivity.
Protocol for Comparing Ligand Substitution Reactivity
Objective: To compare the rates of ligand substitution on Au(I) and Au(III) cyanide complexes.
Materials:
-
Solutions of [Au(CN)₂]⁻ and [Au(CN)₄]⁻ (prepared as in 4.1)
-
A competing ligand, such as thiourea or a thiol.
-
¹³C and ¹⁵N labeled KCN for NMR studies.
-
NMR Spectrometer
-
UV-Vis Spectrophotometer
Procedure:
-
UV-Vis Monitoring:
-
The reaction of the gold cyanide complexes with the competing ligand will be monitored by observing the changes in the UV-Vis spectrum over time.
-
The appearance of a new absorption band corresponding to the new complex will be used to determine the reaction rate.
-
-
NMR Monitoring:
-
¹³C or ¹⁵N NMR spectroscopy can be used to monitor the exchange of cyanide ligands with labeled cyanide or the substitution with a different ligand.
-
The change in the chemical shift of the cyanide carbon or nitrogen upon coordination to the new complex will be followed over time.
-
Data Analysis: The rate constants for ligand substitution for both Au(I) and Au(III) complexes will be determined and compared.
Experimental Workflow Diagram
Figure 2. General workflow for the comparative reactivity study.
Conclusion
The reactivity of this compound and gold(I) cyanide is fundamentally dictated by the +3 and +1 oxidation states of the gold center, respectively. This compound is a strong oxidizing agent prone to reductive elimination, while gold(I) cyanide is more stable and undergoes ligand substitution and oxidative addition reactions. Understanding these differences is critical for the rational design of gold-based catalysts, therapeutic agents, and materials. The proposed experimental protocols provide a framework for the quantitative comparison of their reactivity, which would be a valuable contribution to the field of gold chemistry.
References
- 1. (Open Access) Reductive Elimination Reactions in Gold(III) Complexes Leading to C(sp3)–X (X = C, N, P, O, Halogen) Bond Formation: Inner-Sphere vs SN2 Pathways (2023) | Alejandro Portugués | 6 Citations [scispace.com]
- 2. Reductive Elimination Reactions in Gold(III) Complexes Leading to C(sp3)–X (X = C, N, P, O, Halogen) Bond Formation: Inner-Sphere vs SN2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox and ligand exchange reactions of potential gold(I) and gold(III)-cyanide metabolites under biomimetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold(I) cyanide - Wikipedia [en.wikipedia.org]
- 5. Gold cyanidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Elimination Leading to C-C Bond Formation in Gold(III) Complexes: A Mechanistic and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative addition - Wikipedia [en.wikipedia.org]
Validating Molecular Structures: A Comparative Guide to X-ray Diffraction and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray diffraction for validating the molecular structure of cyanide-based gold compounds, using gold(I) cyanide (AuCN) as a primary example, and contrasts this technique with alternative spectroscopic and computational methods.
Unveiling the Structure of Gold Cyanide with Diffraction
The crystal structure of gold(I) cyanide (AuCN) has been determined using powder neutron diffraction, a technique analogous to single-crystal X-ray diffraction. The data reveals that AuCN consists of linear chains of –Au–C≡N–Au– atoms.
| Parameter | Value |
| Crystal System | Not specified |
| Space Group | Not specified |
| Au-C Bond Length | 2.06(2) Å[1] |
| Au-N Bond Length | 1.82(2) Å[1] |
| Au---Au Distance | 3.396(2) Å[1] |
Table 1: Crystallographic Data for Gold(I) Cyanide (AuCN) from Powder Neutron Diffraction Data.[1]
The Experimental Workflow of Single-Crystal X-ray Diffraction
The process of determining a molecular structure using single-crystal X-ray diffraction follows a well-defined workflow, from crystal preparation to the final structural refinement.
Caption: Workflow for molecular structure validation via X-ray diffraction.
A Comparative Look: Alternative Structural Validation Methods
While X-ray diffraction is the gold standard for solid-state structure determination, other techniques provide valuable, often complementary, information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing. | Unambiguous structure determination. | Requires a single, well-ordered crystal; provides a static picture of the molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Information about the chemical environment, connectivity, and dynamics of atoms. | Provides information about the structure in solution; can study dynamic processes. | Structure determination can be complex and may not provide the same level of precision as XRD for bond lengths and angles. |
| Infrared (IR) & Raman Spectroscopy | Absorption or scattering of infrared radiation due to molecular vibrations. | Identification of functional groups and information about molecular symmetry. | Fast and non-destructive; can be used for solid and solution samples. | Does not provide a complete 3D structure. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight and fragmentation patterns, which can infer structural components. | High sensitivity; provides molecular formula information. | Does not directly provide 3D structural information. |
| Computational Modeling | Quantum mechanical or molecular mechanics calculations to predict the lowest energy structure. | Theoretical 3D structure, bond lengths, and angles. | Can be used when experimental data is unavailable; can provide insights into electronic properties. | The accuracy of the predicted structure is dependent on the level of theory and can be computationally expensive. |
Table 2: Comparison of X-ray Diffraction with Alternative Structural Validation Methods.
Experimental Protocols
Single-Crystal X-ray Diffraction of a Small Molecule
-
Crystal Growth: Grow single crystals of the compound of interest. This can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. The goal is to obtain well-formed, single crystals of sufficient size (typically 0.1-0.5 mm in each dimension).
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head. The crystal is typically affixed to a glass fiber or a loop using a small amount of oil or adhesive.
-
Data Collection: Mount the goniometer head on the diffractometer. The crystal is then cooled (usually to 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected by an area detector, and a series of diffraction images are collected.
-
Data Reduction: The collected images are processed to determine the positions and intensities of the diffraction spots. This data is then used to determine the unit cell parameters and space group of the crystal.
-
Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods). This allows for the calculation of an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness.
Conclusion
Single-crystal X-ray diffraction remains the most powerful and definitive method for determining the three-dimensional structure of crystalline molecules like gold cyanide complexes. Its ability to provide precise atomic coordinates makes it an indispensable tool in chemical research and drug development. However, a comprehensive understanding of a molecule's properties often requires a multi-technique approach, integrating the solid-state information from X-ray diffraction with the solution-state and dynamic insights provided by spectroscopic methods like NMR, and theoretical predictions from computational modeling. The choice of method ultimately depends on the specific research question and the nature of the sample.
References
A Comparative Guide to Purity Confirmation of Synthesized Gold Tricyanide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative overview of analytical techniques for confirming the purity of synthesized gold tricyanide, Au(CN)₃. The performance of each method is evaluated with supporting data and detailed experimental protocols to aid in the selection of the most appropriate technique for specific research needs.
Introduction to Purity Analysis of this compound
This compound is a coordination complex of significant interest in various fields, including catalysis and medicine. The presence of impurities, such as other gold cyanide species (e.g., dicyanoaurate(I)), unreacted starting materials, or metallic impurities, can significantly impact its chemical and biological properties.[1][2] Therefore, rigorous purity assessment is a critical step in its synthesis and application. This guide compares several established analytical techniques for this purpose.
Elemental Analysis
Elemental analysis is a fundamental technique for determining the elemental composition of a sample, providing a direct measure of its purity.[3] It is particularly useful for quantifying the percentages of carbon, nitrogen, and gold in the synthesized complex.
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the dried this compound is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at a high temperature (around 900-1000 °C) in a stream of oxygen. This process converts carbon to carbon dioxide, nitrogen to nitrogen gas or nitrogen oxides (which are subsequently reduced to N₂), and gold remains as a residue.
-
Separation and Detection: The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector. The gold residue can be determined gravimetrically.
-
Calculation: The experimentally determined weight percentages of C, N, and Au are compared to the theoretical values for Au(CN)₃.
Performance and Comparison:
| Parameter | Elemental Analysis |
| Principle | Combustion and detection of constituent elements |
| Purity Assessment | Provides elemental composition (%C, %N, %Au) |
| Typical Accuracy | ±0.4% of the theoretical value[3] |
| Detection Limit | Not applicable for purity; measures bulk composition |
| Sample Requirement | 1-3 mg, solid |
| Analysis Time | ~10-15 minutes per sample |
| Key Advantages | Provides fundamental elemental composition. |
| Limitations | Does not identify the nature of impurities.[3] |
Experimental Workflow for Elemental Analysis
Caption: Workflow for elemental analysis of this compound.
Spectroscopic Techniques
Spectroscopic methods are powerful for both qualitative and quantitative analysis of this compound, providing information about its structure and the concentration of gold.
Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive technique for determining the concentration of specific elements, in this case, gold.[4] It is a destructive method that provides the total gold content in a sample.
Experimental Protocol:
-
Sample Digestion: A known weight of the synthesized this compound is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to convert the gold into a soluble form.[5]
-
Standard Preparation: A series of standard solutions with known gold concentrations are prepared.[6]
-
Atomization: The sample solution is aspirated into a flame (flame AAS) or a graphite furnace (graphite furnace AAS), where it is vaporized and atomized.
-
Measurement: A light beam from a hollow cathode lamp containing gold is passed through the atomized sample. The amount of light absorbed by the gold atoms is proportional to the concentration of gold in the sample.
-
Quantification: The gold concentration in the sample is determined by comparing its absorbance to a calibration curve generated from the standard solutions.
Performance and Comparison:
| Parameter | Flame AAS | Graphite Furnace AAS (GFAAS) |
| Principle | Absorption of light by free atoms | Absorption of light by free atoms |
| Purity Assessment | Quantifies total gold content | Quantifies trace gold content |
| Detection Limit | ~0.1 µg/g[7] | ~1.0 ng/g[7] |
| Precision (RSD) | <5% | <10% |
| Sample Requirement | 10-100 mg, solid (after digestion) | 1-10 mg, solid (after digestion) |
| Analysis Time | ~5 minutes per sample (after digestion) | ~10 minutes per sample (after digestion) |
| Key Advantages | High throughput, relatively low cost.[8] | Extremely low detection limits.[7] |
| Limitations | Destructive, only measures total gold content.[8] | Slower than flame AAS, matrix interferences. |
Experimental Workflow for AAS
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Cyanide Leaching Chemistry & Gold Cyanidation - 911Metallurgist [911metallurgist.com]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 4. journals.co.za [journals.co.za]
- 5. researchgate.net [researchgate.net]
- 6. img.antpedia.com [img.antpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. fireassay.eu [fireassay.eu]
Gold-Based Catalysts in Cross-Coupling Reactions: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The field of cross-coupling reactions has been historically dominated by palladium-based catalysts, which are renowned for their efficiency and versatility in forming carbon-carbon and carbon-heteroatom bonds. However, the exploration of alternative catalysts is an active area of research, with gold-based catalysts emerging as a promising, albeit more recent, contender. This guide provides a comparative overview of the performance of gold catalysts in cross-coupling reactions against the well-established palladium catalysts, supported by available data and experimental insights.
It is important to clarify that "gold tricyanide" is not a recognized or commonly utilized catalyst in the context of cross-coupling reactions based on current scientific literature. The discussion will therefore focus on well-documented gold catalysts, such as gold(I) and gold(III) complexes and gold nanoparticles.
Performance Comparison: Gold vs. Palladium Catalysts
The primary differences in performance between gold and palladium catalysts in cross-coupling reactions lie in their reaction mechanisms, substrate scope, and reaction conditions. Palladium catalysis typically proceeds through a well-understood Pd(0)/Pd(II) catalytic cycle. In contrast, gold catalysis can involve various oxidation states, including Au(I)/Au(III) cycles, and often exhibits unique reactivity.[1]
| Catalyst Type | Reaction Type | Substrate Scope | Typical Reaction Conditions | Yields | Key Advantages | Key Disadvantages |
| Palladium Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Suzuki-Miyaura, Sonogashira-Hagihara, Heck, etc. | Broad: Aryl halides (I, Br, Cl), triflates, boronic acids/esters, alkynes, alkenes | Mild to moderate temperatures (RT to 120 °C), various bases (e.g., K₂CO₃, Cs₂CO₃), organic solvents | Generally high to excellent (often >90%) | Well-established, highly versatile, broad substrate scope, high efficiency | Cost, potential for palladium contamination in products |
| Gold Catalysts (e.g., AuCl(PPh₃), Au/CeO₂, Gold Nanoparticles) | Suzuki-Miyaura, Sonogashira-Hagihara, C-O/C-N coupling | More specific, often effective for aryl iodides and activated bromides.[1] Can show different selectivity compared to palladium. | Can require higher temperatures or specific ligands/additives. Some reactions proceed in water.[1] | Variable, from moderate to high, depending on the specific reaction and catalyst system | Can offer complementary reactivity to palladium, lower toxicity in some cases, potential for novel transformations | Less developed, narrower substrate scope for some reactions, mechanism not always fully understood, debate on true catalytic species[1] |
Experimental Protocols: A Representative Cross-Coupling Reaction
Below are generalized experimental protocols for a Suzuki-Miyaura and a Sonogashira cross-coupling reaction, highlighting the typical differences between using a palladium and a gold catalyst.
Suzuki-Miyaura Coupling: Phenylboronic Acid and Iodobenzene
Palladium-Catalyzed Protocol (Illustrative)
-
Reactant Mixture: In a reaction vessel, combine iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Solvent: Add a suitable solvent, such as a mixture of toluene and water (e.g., 5 mL, 4:1 v/v).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Gold-Catalyzed Protocol (Illustrative, based on literature for gold nanoparticles) [1]
-
Catalyst Preparation: Synthesize or procure gold nanoparticles supported on a material like ceria (Au/CeO₂) or stabilized by ligands.
-
Reactant Mixture: In a reaction vessel, combine iodobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), and a base (e.g., K₂CO₃, 2.5 mmol).
-
Catalyst Addition: Add the supported gold catalyst (e.g., 1-5 mol% Au).
-
Solvent: Add a solvent, which can sometimes be water.[1]
-
Reaction Conditions: Heat the mixture, often at a higher temperature than the corresponding palladium-catalyzed reaction, for a specified time, with continuous monitoring.
-
Work-up and Purification: The work-up and purification steps are generally similar to the palladium-catalyzed reaction. The heterogeneous nature of some gold catalysts can simplify catalyst removal by filtration.
Sonogashira Coupling: Phenylacetylene and Iodobenzene
Palladium/Copper-Catalyzed Protocol (Classic Conditions)
-
Reactant Mixture: To a solution of iodobenzene (1.0 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol) in a suitable solvent (e.g., triethylamine or THF/triethylamine), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol).
-
Alkyne Addition: Add phenylacetylene (1.1 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the amine salt, evaporate the solvent, and purify the product by chromatography.
Gold-Catalyzed Protocol (Copper-Free Conditions, Illustrative) [2]
-
Reactant Mixture: In a reaction vessel, combine iodobenzene (1.0 mmol), phenylacetylene (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add a gold(I) catalyst, such as [AuCl(PPh₃)] (0.03 mmol, 3 mol%).
-
Solvent: Add a suitable solvent, such as DMF or toluene.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 100-120 °C) under an inert atmosphere for the required reaction time.
-
Work-up and Purification: Follow similar work-up and purification procedures as for the palladium-catalyzed reaction.
Visualizing the Catalytic Process
Experimental Workflow for a Generic Cross-Coupling Reaction
The following diagram illustrates a generalized workflow for performing a cross-coupling reaction in a research setting.
Caption: A generalized experimental workflow for cross-coupling reactions.
Simplified Catalytic Cycle for a Suzuki-Miyaura Reaction
This diagram shows a simplified representation of the key steps in a typical Suzuki-Miyaura cross-coupling reaction, which is broadly applicable to both palladium and, in many proposed mechanisms, gold catalysts.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
Unveiling the Potential of Gold Tricyanide: A Comparative Guide for Researchers
For researchers and drug development professionals, the quest for more effective and selective therapeutic agents is perpetual. In the realm of metallodrugs, gold salts have a long history, and emerging evidence suggests that gold cyanide complexes, such as gold tricyanide, may offer distinct advantages over traditional gold-based therapies. This guide provides a comprehensive comparison of this compound and other gold salts, supported by experimental data, to inform future research and development.
Gold complexes have been utilized in medicine for decades, with gold(I) thiolates like sodium aurothiomalate and the orally administered auranofin being well-established treatments for rheumatoid arthritis.[1] More recently, the focus has shifted towards their potential as anticancer agents, with research exploring both gold(I) and gold(III) complexes.[2][3] A significant challenge with many gold-based drugs is their stability under physiological conditions and off-target toxicity.[4][5]
A key area of interest is the development of gold compounds with higher selectivity for cancer cells over healthy tissues. In this context, a novel gold(III) cyanide complex, TGS121, has demonstrated promising results, exhibiting high cytotoxicity towards cancer cells with mutated Ras protein while remaining non-toxic to normal cells.[1][6]
Quantitative Comparison of Cytotoxicity
A critical measure of a compound's therapeutic potential is its ability to inhibit the growth of cancer cells (cytotoxicity) and its selectivity towards them. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) are standard metrics used to quantify this, with lower values indicating higher potency.
The following table summarizes the available data comparing the in vitro efficacy of the gold(III) cyanide complex TGS121 with other gold salts and the conventional chemotherapy drug, cisplatin.
| Compound | Cell Line | Cell Type | IC50 / GI50 (µM) | Incubation Time (h) | Reference |
| Gold(III) Cyanide (TGS121) | Ras-3T3 | Cancerous (Ras-hyperactivated) | 0.19 | 24 | [1] |
| Gold(III) Cyanide (TGS121) | Ras-3T3 | Cancerous (Ras-hyperactivated) | 0.16 | 48 | [1] |
| Gold(III) Cyanide (TGS121) | NIH-3T3 | Non-cancerous | >10 | 24 & 48 | [1] |
| Auranofin | A549 | Human Lung Carcinoma | ~2.0 | 48 | [7] |
| Auranofin | HCT-116 | Human Colorectal Carcinoma | ~1.5 | 48 | [7] |
| Cisplatin | A549 | Human Lung Carcinoma | ~10.0 | 48 | [7] |
| Cisplatin | HCT-116 | Human Colorectal Carcinoma | ~8.0 | 48 | [7] |
Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions. The data for Auranofin and Cisplatin are provided as representative values from the literature.
Advantages and Disadvantages of Gold Cyanide Complexes
Based on current research, gold cyanide complexes present a unique profile of benefits and drawbacks.
Advantages:
-
High Selectivity: As demonstrated by TGS121, gold(III) cyanide complexes can exhibit remarkable selectivity for cancer cells, particularly those with specific mutations like Ras hyperactivation, while showing minimal toxicity to healthy cells.[1] This is a significant advantage over many traditional chemotherapeutics that have narrow therapeutic windows.
-
Potent Cytotoxicity: The low micromolar GI50 values of TGS121 indicate high potency against cancerous cells.[1]
-
Biological Relevance: The dicyanoaurate(I) anion, or aurocyanide, is a known active metabolite of clinically used gold(I) anti-rheumatic drugs.[8] This suggests that the cyanide ligand plays a role in the biological activity of established gold therapies.
Disadvantages:
-
Potential for Cyanide-Related Toxicity: The presence of cyanide ligands raises concerns about potential toxicity. However, the high stability of the gold-cyanide bond may mitigate the release of free cyanide under physiological conditions.[9]
-
Limited Research: Compared to gold thiolates and phosphine complexes, the therapeutic potential of gold cyanide complexes is a relatively new area of research, and more extensive studies are needed to fully understand their efficacy and safety profiles.
-
Stability of Gold(III) Complexes: Gold(III) complexes are often prone to reduction to gold(I) or gold(0) in the biological environment, which can alter their activity.[4] However, the cyanide ligands in complexes like TGS121 appear to confer significant stability.[1]
Experimental Methodologies
To facilitate further research, this section details the protocols for the synthesis of a gold(III) cyanide complex and for a key cytotoxicity assay.
Synthesis of Gold(III) Cyanide Complex (TGS121)
The synthesis of the chlorite-cyanide complex of monoionic gold(III), TGS121, involves the following key steps as described by Krajewska et al. (2021):[2]
-
Dissolution of Gold: Pure metallic gold is dissolved in aqua regia (a mixture of concentrated nitric acid and hydrochloric acid in a 1:3 molar ratio).
-
Formation of Gold(III) Chloride Clusters: The solution is heated with concentrated HCl to remove excess nitric acid and obtain gold(III) chloride. This product is then redissolved in aqua regia to form clusters of gold(III) chloride smaller than 11 atoms.
-
Neutralization and Complexation: The acidic gold(III) chloride solution is neutralized to a pH of 7.4 with 0.1 M NaOH. Subsequent addition of sodium cyanide in an alcoholic solution leads to the formation of the stable gold(III) cyanide complex.
-
Final Formulation: The resulting complex, with the chemical formula [Au(CN)₄]₂·(ClO₂)Na, is diluted with saline for experimental use.[2]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The protocol for evaluating the cytotoxicity of gold complexes is as follows:
-
Cell Seeding: Cancerous (e.g., Ras-3T3) and non-cancerous (e.g., NIH-3T3) cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The gold complex is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to the desired concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24 or 48 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 or IC50 value is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the complex biological interactions and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Logical relationship of the advantages and disadvantages of this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Proposed signaling pathway for TGS121-induced cell death.
Conclusion
The available evidence, though still in its early stages, suggests that gold cyanide complexes, and specifically this compound derivatives, hold significant promise as a new class of anticancer agents. Their high potency and, most notably, their selectivity for cancer cells address key limitations of current gold-based and traditional chemotherapies. Further research is warranted to expand the library of these compounds, conduct comprehensive preclinical and clinical studies, and fully elucidate their mechanisms of action. This comparative guide serves as a foundational resource to stimulate and inform such future endeavors in the development of next-generation metallodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-rnr.eu [cancer-rnr.eu]
- 3. web.mit.edu [web.mit.edu]
- 4. Gold complexes inhibit mitochondri ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New gold (III) cyanide complex TGS 121 induces ER stress, proteasome inhibition and death of Ras-hyperactivated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auranofin and its analogs as prospective agents for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 9. Anti-fibrotic effect of aurocyanide, the active metabolite of auranofin - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure of Gold Cyanide Complexes: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of gold cyanide complexes is paramount for understanding their reactivity and potential therapeutic applications. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Mass Spectrometry (MS) for the structural confirmation of two representative gold cyanide species: the linear dicyanoaurate(I) ([Au(CN)₂]⁻) and the square planar tetracyanoaurate(III) ([Au(CN)₄]⁻).
The determination of the precise arrangement of atoms within these complexes is crucial for predicting their behavior and designing new gold-based compounds. While NMR spectroscopy offers detailed insights into the electronic environment of the cyanide ligands, X-ray crystallography provides a definitive solid-state structure, and mass spectrometry offers valuable information on the composition and integrity of the complex in the gas phase.
Performance Comparison at a Glance
To facilitate a clear understanding of the strengths and limitations of each technique, the following table summarizes their key performance indicators in the context of gold cyanide complex characterization.
| Feature | NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry |
| Information Provided | Electronic environment, ligand symmetry, solution-state structure | Precise bond lengths and angles, solid-state packing | Molecular weight, stoichiometry, complex integrity |
| Sample Phase | Solution | Single Crystal | Solution (for ESI) |
| Strengths | Non-destructive, provides data on dynamics in solution | Unambiguous 3D structure determination | High sensitivity, isotopic information |
| Limitations | Indirect structural information, requires soluble samples | Requires high-quality single crystals, provides static structure | Can induce fragmentation, gas-phase vs. solution behavior |
In-Depth Analysis with NMR Spectroscopy
NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, serves as a powerful tool for probing the local environment of the cyanide ligands in gold complexes. The chemical shifts of the carbon and nitrogen atoms are highly sensitive to the oxidation state of the gold center and the coordination geometry.
Quantitative NMR Data
| Complex | Isotope | Chemical Shift (δ) / ppm | Reference |
| [Au(CN)₂]⁻ | ¹³C | ~145 | [Estimated based on related metal cyanides] |
| ¹⁵N | ~260 - 266 | [1] | |
| [Au(CN)₄]⁻ | ¹³C | ~125 | [Estimated based on related metal cyanides] |
| ¹⁵N | ~250 - 275 | [2] |
Note: Precise chemical shifts can vary depending on the counter-ion, solvent, and temperature.
The upfield shift of the ¹³C and ¹⁵N signals in the tetracyanoaurate(III) complex compared to the dicyanoaurate(I) complex is indicative of the different electronic environments around the cyanide ligands in the Au(III) and Au(I) oxidation states.
Alternative Structural Elucidation Techniques
While NMR provides valuable solution-state information, a comprehensive structural analysis often necessitates complementary techniques.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. For gold cyanide complexes, this technique has been instrumental in confirming their geometries.
-
[Au(CN)₂]⁻ : X-ray crystallography has confirmed the linear structure of the dicyanoaurate(I) anion.[3]
-
[Au(CN)₄]⁻ : The tetracyanoaurate(III) anion has been shown to adopt a square planar geometry in the solid state.
Mass Spectrometry: Confirming Composition and Integrity
Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique used to determine the molecular weight and confirm the composition of gold cyanide complexes. It is particularly useful for verifying the integrity of the complex in solution and studying its interactions with other molecules. In ESI-MS, the complex is ionized and transferred to the gas phase, where its mass-to-charge ratio (m/z) is measured. For instance, the [Au(CN)₂]⁻ anion is readily observed in the negative ion mode.[4][5]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline typical experimental protocols for each technique as applied to gold cyanide complexes.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the gold cyanide salt (e.g., K[Au(CN)₂] or Na[Au(CN)₄]) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN).
-
If necessary, use isotopically enriched K¹³CN or K¹⁵CN during the synthesis of the complex to enhance signal intensity, especially for ¹⁵N NMR due to its low natural abundance.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹³C and ¹⁵N NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Temperature: Typically 298 K.
-
¹³C NMR:
-
Observe frequency: ~100 MHz on a 400 MHz instrument.
-
Pulse sequence: A standard single-pulse experiment with proton decoupling.
-
Relaxation delay: 1-5 seconds, depending on the relaxation time of the carbon nucleus.
-
Number of scans: Sufficient to obtain a good signal-to-noise ratio, which may range from hundreds to thousands of scans.
-
-
¹⁵N NMR:
-
Observe frequency: ~40.5 MHz on a 400 MHz instrument.
-
Pulse sequence: A single-pulse experiment with proton decoupling or a polarization transfer sequence like INEPT or DEPT if applicable (for complexes with nearby protons).
-
Relaxation delay: Can be long for ¹⁵N; a relaxation agent may be added if necessary.
-
Number of scans: Often requires a large number of scans due to low sensitivity.
-
X-ray Crystallography
Crystal Growth:
-
Dissolve the gold cyanide complex in a suitable solvent or solvent mixture (e.g., water, ethanol/water).
-
Slowly evaporate the solvent at room temperature or use vapor diffusion or liquid-liquid diffusion techniques to promote the growth of single crystals of sufficient size and quality.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Process the diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of the gold cyanide complex (typically in the micromolar concentration range) in a solvent suitable for electrospray ionization, such as methanol, acetonitrile, or water, often with a small amount of a volatile acid or base to aid ionization.
Data Acquisition:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and efficient transfer of the ions into the mass analyzer.
-
Acquire mass spectra in the appropriate mass range, typically in the negative ion mode for anionic complexes like [Au(CN)₂]⁻ and [Au(CN)₄]⁻.
Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for structural confirmation and the logical relationship between the different analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Aggregation of [Au(CN)4]- anions: examination by crystallography and 15N CP-MAS NMR and the structural factors influencing intermolecular Au···N interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium dicyanoaurate - Wikipedia [en.wikipedia.org]
- 4. A mass spectrometric investigation of the binding of gold antiarthritic agents and the metabolite [Au(CN)2]- to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Gold Plating Solutions for Scientific Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate gold plating solution is a critical decision that can significantly impact the performance and reliability of experimental apparatus and medical devices. This guide provides a comprehensive comparison of different gold plating solutions, focusing on key performance metrics backed by experimental data and standardized testing protocols.
This analysis categorizes gold plating solutions based on their hardness (hard vs. soft gold) and chemical composition (cyanide-based vs. non-cyanide). The performance of these solutions is evaluated based on their mechanical, electrical, and corrosion-resistant properties.
Key Performance Indicators: A Comparative Overview
The selection of a gold plating solution is dictated by the specific requirements of the application. For instance, applications involving frequent sliding or contact wear necessitate a hard gold finish, while applications requiring the highest electrical conductivity and purity, such as wire bonding, benefit from soft gold. The choice between cyanide and non-cyanide solutions often involves balancing performance with environmental and safety considerations.
Data Summary
The following tables summarize the key performance indicators for different types of gold plating solutions based on established industry standards and available research.
Table 1: Hardness of Gold Plating Solutions
| Plating Solution Type | Purity (Gold %) | Hardness (Knoop Hardness, HK) | ASTM B488 Type | MIL-DTL-45204D Grade |
| Soft Gold | 99.9% min | 90 max | III | A |
| Hard Gold | 99.7% min | 91 - 129 | I | B |
| 130 - 200 | I | C | ||
| 99.0% min | 91 - 129 | II | B | |
| 130 - 200 | II | C | ||
| 201 and over | II | D |
Source: ASTM B488, MIL-DTL-45204D[1][2][3][4]
Table 2: Electrical Properties of Gold Plating Solutions
| Plating Solution Type | Typical Electrical Resistivity (µΩ·cm) | Key Considerations |
| Soft Gold | ~2.2 - 2.4 | Highest conductivity due to high purity. Ideal for applications where low contact resistance is critical.[5] |
| Hard Gold | ~2.5 - 3.0 | Slightly lower conductivity due to the presence of alloying elements (e.g., cobalt, nickel).[6][7] |
| Cyanide-based | Varies with formulation | Historically the standard for achieving both hard and soft gold deposits with consistent electrical properties. |
| Non-cyanide (Sulfite-based) | Varies with formulation | Can produce deposits with good electrical properties, often comparable to cyanide-based solutions.[8][9] |
Table 3: Corrosion Resistance of Gold Plating Solutions
| Plating Solution Type | Corrosion Performance | Key Considerations |
| Soft Gold | Excellent | High purity provides superior resistance to corrosion and oxidation.[7][10] |
| Hard Gold | Very Good | Alloying elements can slightly reduce corrosion resistance compared to soft gold, but still offers excellent protection.[11] |
| Cyanide-based | Excellent | Well-established process for producing dense, low-porosity coatings with high corrosion resistance. |
| Non-cyanide (Sulfite-based) | Good to Excellent | Modern formulations can offer corrosion resistance comparable to cyanide-based solutions, though performance may vary with the specific chemistry.[8][9] |
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. The following are detailed methodologies for key experiments used to evaluate the performance of gold plating solutions.
Hardness Testing (Knoop Microhardness)
Objective: To determine the hardness of the gold plating, which is a measure of its resistance to scratching and wear.
Standard: ASTM E384 - Standard Test Method for Microindentation Hardness of Materials.
Methodology:
-
Sample Preparation: A cross-section of the plated sample is mounted in an epoxy resin and polished to a mirror finish to ensure a flat and smooth surface for indentation.
-
Indentation: A Knoop diamond indenter, a pyramid-shaped diamond, is pressed into the gold plating with a specific load (e.g., 25 or 100 grams) for a set duration (e.g., 10-15 seconds).
-
Measurement: After the indenter is removed, the length of the long diagonal of the resulting indentation is measured using a microscope with a calibrated eyepiece.
-
Calculation: The Knoop Hardness Number (HK) is calculated using the formula: HK = (14229 * P) / d^2 where P is the applied load in grams-force and d is the length of the long diagonal in micrometers.
Corrosion Resistance Testing (Neutral Salt Spray)
Objective: To assess the corrosion resistance of the gold plating by exposing it to a corrosive salt fog.
Standard: ASTM B117 - Standard Practice for Operating Salt Spray (Fog) Apparatus.[12][13][14]
Methodology:
-
Sample Preparation: The plated samples are cleaned to remove any surface contaminants.
-
Test Environment: The samples are placed in a closed test chamber and exposed to a continuous indirect spray of a 5% sodium chloride solution at a constant temperature of 35°C.[12]
-
Exposure Duration: The duration of the test can vary from a few hours to over 1000 hours, depending on the expected corrosion resistance of the coating.[15]
-
Evaluation: The samples are periodically inspected for signs of corrosion, such as rust, blisters, or pitting. The time until the first appearance of corrosion is recorded. The extent of corrosion can also be rated according to standardized charts.
Electrical Resistivity Testing (Four-Point Probe Method)
Objective: To measure the electrical resistivity of the gold plating, which indicates its ability to conduct electricity.
Standard: ASTM F43 - Standard Test Methods for Resistivity of Semiconductor Materials.[16][17]
Methodology:
-
Sample Preparation: A flat, uniform area of the gold-plated surface is required for accurate measurements.
-
Probe Configuration: A four-point probe head, consisting of four equally spaced, co-linear tungsten carbide needles, is brought into contact with the gold plating.
-
Measurement: A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.[18][19][20]
-
Calculation: The sheet resistance (Rs) is calculated from the measured current (I) and voltage (V). The volume resistivity (ρ) is then determined by multiplying the sheet resistance by the thickness of the gold plating (t): ρ = (π / ln(2)) * (V / I) * t
Adhesion Testing
Objective: To evaluate the adhesion of the gold plating to the underlying substrate.
Standard: ASTM B571 - Standard Practice for Qualitative Adhesion Testing of Metallic Coatings.[21][22][23][24][25]
Methodology: A variety of qualitative tests can be performed, including:
-
Bend Test: The plated sample is bent 180 degrees over a mandrel of a specified diameter. The bent area is then examined under a microscope for any signs of flaking or peeling of the gold layer.[25]
-
Tape Test: A pressure-sensitive tape is applied to the plated surface and then rapidly pulled off at a 90-degree angle. The tape is then examined for any lifted plating.
-
Scribe Test: A sharp tool is used to scribe a grid pattern through the plating to the substrate. The scribed area is then examined for any flaking or peeling of the plating along the scribe lines.
Visualizing Key Processes and Relationships
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical gold plating workflow and a decision-making pathway for selecting the appropriate gold plating solution.
References
- 1. ASTM B488: Essential Guide to Gold Plating Standards - Valence [valencesurfacetech.com]
- 2. Gold Plating Services | ASTM B488 & MIL-DTL-45204 [sharrettsplating.com]
- 3. advancedplatingtech.com [advancedplatingtech.com]
- 4. goldplating.com [goldplating.com]
- 5. researchgate.net [researchgate.net]
- 6. Hard Gold vs. Soft Gold Plating: Choosing the Right Finish for Your Electronic Components [allpcb.com]
- 7. Plating on Hard Gold vs. Plating on Soft Gold | Blog | SPC [sharrettsplating.com]
- 8. [PDF] COMPARATIVE STUDIES REGARDING CYANIDE AND SULPHITE ELECTROLYTES FOR BRUSH ELECTROPLATING OF GOLD THIN FILMS | Semantic Scholar [semanticscholar.org]
- 9. 911metallurgist.com [911metallurgist.com]
- 10. advancedplatingtech.com [advancedplatingtech.com]
- 11. The differences and application of hard gold plating and soft gold plating | PCB manufacturer in China | your reliable partner in China [hkcrossocean.com]
- 12. coteclabs.com [coteclabs.com]
- 13. industrialphysics.com [industrialphysics.com]
- 14. micomlab.com [micomlab.com]
- 15. decra.com [decra.com]
- 16. scribd.com [scribd.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. mgchemicals.com [mgchemicals.com]
- 19. Four Point Probe Measurement Explained [suragus.com]
- 20. ossila.com [ossila.com]
- 21. laboratuar.com [laboratuar.com]
- 22. retrofitmach.com [retrofitmach.com]
- 23. standards.iteh.ai [standards.iteh.ai]
- 24. matestlabs.com [matestlabs.com]
- 25. ASTM B571 Explained: Why Adhesion Matters in Metal Plating | PAVCO [pavco.com]
A Researcher's Guide to Validating Gold's Oxidation State in Tricyanide Compounds
For researchers, scientists, and drug development professionals, accurately determining the oxidation state of gold in complex compounds is paramount for understanding reactivity, stability, and biological activity. This guide provides a comprehensive comparison of key analytical techniques for validating the oxidation state of gold in tricyanide compounds, supported by experimental data and detailed protocols.
The-oxidation-state-of-gold—typically-+1-(Au(I))-or-+3-(Au(III))—fundamentally-dictates-the-geometry,-electronic-structure,-and-ultimately,-the-function-of-gold-complexes. In the context of tricyanide compounds, which are relevant in catalysis and medicinal chemistry, unambiguous determination of the gold oxidation state is crucial for establishing structure-activity relationships. This guide explores various spectroscopic and electrochemical methods, offering a comparative overview to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Analytical Techniques
A variety of powerful techniques can be employed to probe the electronic environment of the gold center in tricyanide complexes. The choice of method often depends on sample type, available instrumentation, and the desired level of detail.
| Technique | Principle | Typical Au(I) Cyanide Value | Typical Au(III) Cyanide Value | Advantages | Disadvantages |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the binding energy of core-level electrons, which is sensitive to the chemical environment and oxidation state. | Au 4f₇/₂: ~85.0 - 85.8 eV[1] | Au 4f₇/₂: ~86.0 eV[1][2] | Surface-sensitive, provides quantitative elemental composition. | Can be susceptible to X-ray induced reduction of Au(III) to Au(I).[1][2] |
| ¹⁹⁷Au Mössbauer Spectroscopy | Probes the nuclear energy levels of ¹⁹⁷Au, providing information on the s-electron density (Isomer Shift, IS) and the electric field gradient (Quadrupole Splitting, QS) at the nucleus. | IS: ~4.36 mm/s, QS: ~10.10 mm/s (for Au(CN)₂⁻) | IS and QS values for Au(III) cyanides are distinct from Au(I) but less commonly reported. | Highly sensitive to the local chemical and magnetic environment of gold. | Requires a radioactive source and cryogenic temperatures. |
| X-ray Absorption Near Edge Structure (XANES) | Measures the absorption of X-rays near an absorption edge, revealing information about the oxidation state and coordination geometry. | Exhibits essentially no "whiteline" feature at the L₃-edge.[3] | Shows a strong "whiteline" absorption feature at the L₃-edge.[3][4] | Element-specific and can be performed on dilute samples in various states. | Requires access to a synchrotron radiation source. |
| Cyclic Voltammetry (CV) | Measures the current response of an electroactive species to a linearly cycled potential sweep, providing information on redox potentials. | Oxidation peak potential for Ph₃PAuCN is ~1.48 V.[5] | Reduction of [Au(CN)₄]⁻ occurs at specific potentials.[6] | Provides information on redox behavior and reaction mechanisms. | The solvent and electrolyte can influence the results. |
| UV-Visible Spectroscopy | Measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions. | Specific absorption bands for Au(I) cyanide complexes. | [Au(CN)₄]⁻ exhibits characteristic absorption bands.[7][8] | Readily available, non-destructive, and suitable for solution-state studies. | Can be difficult to definitively assign oxidation state based on UV-Vis alone due to overlapping bands. |
| Density Functional Theory (DFT) | A computational method that calculates the electronic structure of molecules, providing insights into bonding and charge distribution. | Calculated charge on Au can be correlated with the +1 oxidation state.[9] | Calculated charge on Au can be correlated with the +3 oxidation state.[9] | Provides detailed electronic structure information and can predict spectroscopic properties. | Accuracy is dependent on the chosen functional and basis set; requires computational expertise. |
Experimental Workflow and Methodologies
A logical workflow for validating the oxidation state of gold in a novel tricyanide compound is crucial for obtaining reliable and comprehensive results.
Caption: A typical workflow for the validation of the gold oxidation state in tricyanide compounds.
Detailed Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS) of Powdered this compound Samples
Objective: To determine the binding energy of the Au 4f core level electrons to identify the oxidation state of gold.
Materials:
-
This compound compound (powdered)
-
Indium foil (high purity) or double-sided conductive carbon tape[10][11]
-
Spatula
-
Sample holder for XPS
Procedure:
-
Sample Mounting (Indium Foil Method):
-
Cut a piece of clean indium foil to fit the sample holder.
-
Place a small amount of the powdered this compound sample onto the indium foil.
-
Using a clean spatula, gently press the powder into the indium foil to create a thin, uniform layer. The malleability of indium allows the powder to be embedded, ensuring good electrical contact.[11]
-
-
Sample Mounting (Carbon Tape Method):
-
Sample Introduction:
-
Mount the sample holder into the XPS instrument's introduction chamber.
-
Pump down the introduction chamber to the required vacuum level (typically < 1x10⁻⁶ mbar).
-
-
Data Acquisition:
-
Transfer the sample into the main analysis chamber (vacuum typically < 1x10⁻⁹ mbar).
-
Locate the sample surface using the instrument's camera and positioning system.
-
Perform a survey scan to identify all elements present on the surface.
-
Acquire a high-resolution spectrum of the Au 4f region. It is crucial to acquire the Au 4f region first to minimize potential X-ray induced reduction of Au(III) species.[1][2]
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).[12]
-
Set the pass energy to a low value (e.g., 20 eV) for high-resolution scans to resolve the Au 4f₇/₂ and Au 4f₅/₂ peaks.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.
-
Fit the high-resolution Au 4f spectrum using appropriate software (e.g., CasaXPS).
-
Determine the binding energy of the Au 4f₇/₂ peak and compare it to known values for Au(I) and Au(III) cyanide complexes to assign the oxidation state.
-
¹⁹⁷Au Mössbauer Spectroscopy
Objective: To determine the isomer shift (IS) and quadrupole splitting (QS) to elucidate the oxidation state and coordination environment of the gold center.
Materials:
-
This compound compound
-
Sample holder (e.g., a Teflon or lead-free solder ring)
-
¹⁹⁷Pt source (in a platinum metal matrix)
-
Mössbauer spectrometer with a velocity transducer
-
Cryostat (liquid helium)
Procedure:
-
Sample Preparation:
-
The powdered this compound sample is uniformly packed into the sample holder. The optimal thickness depends on the gold content to maximize the resonant absorption.
-
-
Experimental Setup:
-
The ¹⁹⁷Pt source is mounted on a velocity transducer, which moves the source with a precise and controlled velocity profile (typically a triangular waveform).[13]
-
The sample is placed in a cryostat and cooled to liquid helium temperature (4.2 K) to increase the recoil-free fraction.
-
A detector is positioned behind the sample to measure the transmission of gamma rays as a function of the source velocity.
-
-
Data Acquisition:
-
The spectrometer records the number of gamma rays transmitted through the sample for each velocity increment.
-
Data is collected over a period of several hours to days to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting Mössbauer spectrum (a plot of transmission versus velocity) is fitted with Lorentzian line shapes to extract the isomer shift (IS) and quadrupole splitting (QS) values.
-
The IS is reported relative to a standard, typically gold metal.
-
The combination of the IS and QS values is used to uniquely identify the oxidation state of the gold atom.
-
Caption: A simplified schematic of a Mössbauer spectroscopy experimental setup.
X-ray Absorption Near Edge Structure (XANES)
Objective: To observe the presence and intensity of the L₃-edge whiteline to differentiate between Au(I) and Au(III) oxidation states.
Materials:
-
This compound compound (can be a solid powder or in solution)
-
Kapton tape (for solid samples)
-
Liquid sample cell (for solutions)
Procedure:
-
Sample Preparation:
-
Solid Samples: A thin, uniform layer of the powdered sample is spread on Kapton tape and folded to seal the sample.
-
Solution Samples: The sample solution is loaded into a liquid sample cell with X-ray transparent windows (e.g., Kapton or Mylar).
-
-
Data Collection at a Synchrotron Source:
-
The sample is placed in the path of a monochromatic X-ray beam.
-
The energy of the X-ray beam is scanned across the Au L₃-edge (around 11.9 keV).
-
The X-ray absorption is measured using ion chambers (for transmission mode) or a fluorescence detector (for fluorescence mode, suitable for dilute samples).
-
-
Data Processing and Analysis:
-
The raw absorption data is normalized to the edge jump.
-
A pre-edge background is subtracted, and the post-edge background is fitted with a smooth function to isolate the XANES features.[3]
-
The resulting normalized XANES spectrum is examined for the presence and intensity of the whiteline feature at the absorption edge. A strong whiteline is indicative of Au(III), while its absence or very weak intensity suggests Au(I).[3][4]
-
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials associated with the gold center in the tricyanide complex.
Materials:
-
This compound compound
-
A suitable solvent (e.g., acetonitrile, water)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, potassium chloride)[14]
-
Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)[15]
-
Potentiostat
Procedure:
-
Solution Preparation:
-
Dissolve the this compound compound in the chosen solvent to a known concentration (typically in the millimolar range).
-
Add the supporting electrolyte to the solution (typically at a concentration of ~0.1 M) to ensure sufficient conductivity.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.[14]
-
-
Electrochemical Cell Setup:
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan over a range where the redox events of interest are expected.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the cyclic potential scan and record the resulting current.
-
-
Data Analysis:
-
Plot the measured current versus the applied potential to obtain the cyclic voltammogram.
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials.
-
The position of these peaks provides information about the redox potentials of the gold species and can be indicative of the oxidation state.
-
Caption: A simplified representation of the redox processes observed in a cyclic voltammogram.
References
- 1. youtube.com [youtube.com]
- 2. Gold – XPS Analysis - Cardiff University [sites.cardiff.ac.uk]
- 3. esrf.fr [esrf.fr]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Gold(III) Complexes: An Overview on Their Kinetics, Interactions With DNA/BSA, Cytotoxic Activity, and Computational Calculations [frontiersin.org]
- 10. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 11. researchgate.net [researchgate.net]
- 12. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Gold [xpsfitting.com]
- 13. researchgate.net [researchgate.net]
- 14. echem101.gamry.com [echem101.gamry.com]
- 15. ossila.com [ossila.com]
- 16. Cyclic Voltammetry | Chem Lab [chemlab.truman.edu]
Safety Operating Guide
Proper Disposal of Gold Tricyanide: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of gold tricyanide waste in research and development settings, ensuring the safety of personnel and environmental compliance.
For researchers, scientists, and drug development professionals, the use of gold compounds, including this compound, is integral to various applications. However, the inherent toxicity of cyanide necessitates stringent protocols for its disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste in a laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to fundamental safety measures to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety goggles to protect from splashes.
-
Nitrile gloves to prevent skin contact.[1]
-
A lab coat to protect clothing and skin.
Ventilation: All work with this compound, including weighing, transferring, and disposal procedures, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or fumes.[2][3]
Incompatible Materials: this compound must be stored and handled separately from acids and strong oxidizing agents.[1][2] Contact with acids will liberate highly toxic hydrogen cyanide (HCN) gas.[2]
Emergency Procedures: In case of accidental exposure, immediate action is critical.
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention .[2]
Step-by-Step Disposal Procedures for this compound Waste
For laboratory-scale waste, chemical treatment to convert the highly toxic cyanide into a less toxic form is the recommended approach before final disposal as hazardous waste. Two primary methods are detailed below: oxidation with hydrogen peroxide and precipitation with ferrous sulfate.
Method 1: Oxidation with Hydrogen Peroxide
This method converts cyanide to the much less toxic cyanate.
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, place the aqueous this compound waste solution in a suitable container (e.g., a beaker or flask) with a magnetic stirrer.
-
pH Adjustment: Adjust the pH of the solution to between 9 and 10 using a suitable base, such as sodium hydroxide.[4] This is a critical step to prevent the release of hydrogen cyanide gas.[4]
-
Catalyst Addition (Optional but Recommended): While the reaction will proceed without a catalyst, the addition of a transition metal catalyst, such as soluble copper salts (e.g., copper sulfate) in concentrations of 5 to 50 mg/L, can significantly increase the reaction rate.[4]
-
Hydrogen Peroxide Addition: Slowly add a 3% solution of hydrogen peroxide to the cyanide solution while stirring. A common recommendation is to use a molar ratio of 1.5 to 2 moles of hydrogen peroxide for every mole of cyanide.
-
Reaction Time: Allow the reaction to proceed with continuous stirring for at least 24 hours to ensure complete oxidation of the cyanide.
-
Final Disposal: The resulting solution, now containing the less toxic cyanate, should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.
| Parameter | Recommended Value |
| pH | 9 - 10 |
| Catalyst (Copper Sulfate) | 5 - 50 mg/L |
| Hydrogen Peroxide | 1.5-2:1 molar ratio (H₂O₂:CN⁻) |
| Reaction Time | ≥ 24 hours |
Method 2: Precipitation with Ferrous Sulfate
This method converts the cyanide into a stable, solid iron-cyanide complex known as Prussian blue.
Experimental Protocol:
-
Preparation: In a chemical fume hood, place the aqueous this compound waste solution in a container with a magnetic stirrer.
-
pH Adjustment: Adjust the pH of the solution to between 7.5 and 8.5.
-
Ferrous Sulfate Addition: Prepare a solution of ferrous sulfate (FeSO₄) and add it to the cyanide waste solution. A molar ratio of at least 2:1 of iron to cyanide is recommended to ensure complete precipitation.
-
Precipitation: A blue precipitate of Prussian blue (iron(III) hexacyanoferrate(II)) will form.
-
Reaction Time: Stir the solution for several hours to ensure the reaction is complete.
-
Separation and Disposal:
-
Allow the precipitate to settle.
-
Separate the solid precipitate from the liquid by decantation or filtration.
-
The liquid supernatant should be tested for residual cyanide before being considered for further treatment or disposal as hazardous waste.
-
The solid Prussian blue precipitate should be collected in a labeled hazardous waste container for solid chemical waste.
-
| Parameter | Recommended Value |
| pH | 7.5 - 8.5 |
| Ferrous Sulfate | ≥ 2:1 molar ratio (Fe²⁺:CN⁻) |
| Reaction Time | Several hours |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Logistical and Operational Planning
-
Waste Segregation: Cyanide-containing waste must always be segregated from other waste streams, especially acidic waste.[5] Use dedicated, clearly labeled waste containers.[6]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Cyanide" and should include the date and the specific contents.
-
Storage: Store cyanide waste in a cool, dry, and secure location, away from incompatible materials.[5]
-
Institutional Guidelines: Always consult and follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound waste, protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
